molecular formula C8H9BrN2O B13892673 2-bromo-N-methyl-N-pyridin-2-ylacetamide

2-bromo-N-methyl-N-pyridin-2-ylacetamide

Cat. No.: B13892673
M. Wt: 229.07 g/mol
InChI Key: YILFEWCBFTZPFA-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-N-pyridin-2-ylacetamide is a chemical compound offered for research and development purposes. As an N-alkylated bromoacetamide, it is primarily of interest as a versatile synthon (synthetic building block) in organic and medicinal chemistry. Its molecular structure features an electrophilic bromoacetyl group attached to a methyl-substituted pyridine nitrogen, making it a candidate for constructing more complex molecular architectures through nucleophilic substitution reactions or metal-catalyzed couplings. While the specific properties and applications for this exact compound are not fully detailed in the available literature, research on closely related N-(pyridin-2-yl) bromoacetamides indicates their utility. These analogs are frequently employed in the synthesis of heterocyclic compounds and as key intermediates in the development of molecules with potential pharmacological activity. The reactive carbon-bromine bond allows for functionalization, enabling researchers to link the pyridine moiety to other molecular fragments. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment, considering the typical hazardous properties associated with halogenated acetamides, such as potential skin and eye irritation.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-N-methyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C8H9BrN2O/c1-11(8(12)6-9)7-4-2-3-5-10-7/h2-5H,6H2,1H3

InChI Key

YILFEWCBFTZPFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)CBr

Origin of Product

United States

Foundational & Exploratory

2-Bromo-N-methyl-N-pyridin-2-ylacetamide: Structural Profiling, Synthesis, and Applications in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry advances toward highly specific, target-directed therapeutics, the demand for versatile and robust electrophilic building blocks has surged. 2-bromo-N-methyl-N-pyridin-2-ylacetamide is a highly reactive, bifunctional intermediate utilized extensively in the synthesis of complex heterocyclic therapeutics. By combining a coordinating pyridine ring, a conformationally restricted N-methyl amide, and a highly electrophilic alpha-bromoacetamide warhead, this compound serves as a critical linchpin in the development of Phosphodiesterase 10A (PDE10A) inhibitors[1], EP2 receptor antagonists[2], and advanced neurological imaging agents targeting Alzheimer's disease[3].

This technical guide provides an in-depth analysis of its structural mechanics, a self-validating synthesis protocol, and its application workflows in modern drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of an intermediate is crucial for predicting its solubility, reactivity, and behavior during purification workflows. The quantitative data for 2-bromo-N-methyl-N-pyridin-2-ylacetamide is summarized in the table below based on established chemical databases[4].

PropertyValue
IUPAC Name 2-bromo-N-methyl-N-pyridin-2-ylacetamide
CAS Registry Number 1339451-86-3
Molecular Formula C8H9BrN2O
Molecular Weight 229.077 g/mol
Canonical SMILES CN(C1=CC=CC=N1)C(=O)CBr
XLogP3-AA 1.3
Topological Polar Surface Area (TPSA) 33.2 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2

Structural Analysis & Mechanistic Insights

As an Application Scientist, evaluating a building block requires deconstructing its functional domains to understand why it behaves the way it does in a synthetic pathway. 2-bromo-N-methyl-N-pyridin-2-ylacetamide is defined by three distinct structural motifs:

  • The Pyridine Ring : The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor. In biological systems, this moiety frequently engages in coordination with metal ions or forms critical hydrogen bonds with amino acid residues within target protein binding pockets.

  • The N-Methyl Amide Core : The methylation of the amide nitrogen is a deliberate and critical design choice. If this were a secondary amide (N-H), the proton could be abstracted by bases during subsequent alkylation steps, leading to unwanted polymerization or side reactions. Furthermore, the N-methyl group restricts the rotameric conformational flexibility of the molecule, locking it into a predictable geometry that enhances target binding affinity (e.g., in PDE10A inhibitors)[1].

  • The α-Bromoacetamide Warhead : This is the core reactive center. The highly electronegative bromine atom, situated adjacent to the electron-withdrawing carbonyl group, renders the alpha-carbon highly susceptible to nucleophilic attack. Bromide is an excellent leaving group due to its large atomic radius and polarizability, making this moiety ideal for rapid S_N2 displacement by amines, thiols, or phenols under mild conditions.

Reactivity Nuc Nucleophile (e.g., R-NH2, R-SH, R-OH) TS S_N2 Transition State (Partial C-Nuc & C-Br bonds) Nuc->TS Elec Electrophile (2-bromo-N-methyl-N-pyridin-2-ylacetamide) Elec->TS Prod Alkylated Target Molecule + HBr (neutralized by base) TS->Prod Bromide leaving group departs Target Drug Discovery Applications (PDE10A Inhibitors, Imaging Agents) Prod->Target

SN2 reaction mechanism utilizing the alpha-bromoacetamide electrophilic center.

Standardized Synthesis Protocol

The synthesis of 2-bromo-N-methyl-N-pyridin-2-ylacetamide relies on the acylation of N-methylpyridin-2-amine using bromoacetyl bromide. The following protocol is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and mitigating side-product formation[2].

Materials & Reagents
  • Substrate : N-methylpyridin-2-amine (1.0 eq)

  • Electrophile : Bromoacetyl bromide (1.1 eq)

  • Base : Triethylamine (TEA) (1.5 eq) or Aqueous Na₂CO₃

  • Solvent : Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Substrate Preparation : Dissolve 1.0 equivalent of N-methylpyridin-2-amine in anhydrous DCM under an inert nitrogen (N₂) atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive bromoacetyl bromide into bromoacetic acid, which would drastically reduce the reaction yield.

  • Base Integration : Add 1.5 equivalents of TEA to the solution.

    • Causality: TEA acts as an acid scavenger. The acylation process generates hydrobromic acid (HBr). Without a base, HBr would protonate the basic pyridine nitrogen or the starting amine, deactivating the nucleophile and stalling the reaction.

  • Electrophilic Addition : Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of bromoacetyl bromide dropwise.

    • Causality: The acylation is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of di-acylated impurities.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction progress via LC-MS or Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting amine.

  • Aqueous Workup : Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

    • Causality: The mildly basic NaHCO₃ neutralizes any residual acid and forces water-soluble salts (e.g., triethylammonium bromide) into the aqueous phase, leaving the desired organic product isolated in the DCM layer.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to isolate the pure product.

SynthesisWorkflow A N-methylpyridin-2-amine (1.0 eq) C Solvent: Anhydrous DCM Base: TEA or Na2CO3 A->C B Bromoacetyl bromide (1.1 eq) B->C D Reaction at 0°C -> RT (1-2 hours) C->D E Aqueous Workup (NaHCO3, Brine) D->E Monitor via LC-MS F Purification (Silica Gel Chromatography) E->F G 2-bromo-N-methyl-N-pyridin-2-ylacetamide (Pure Product) F->G

Step-by-step synthesis workflow of 2-bromo-N-methyl-N-pyridin-2-ylacetamide.

Applications in Drug Discovery Workflows

The true value of 2-bromo-N-methyl-N-pyridin-2-ylacetamide lies in its ability to efficiently append the N-methyl-N-pyridin-2-ylacetamide pharmacophore onto complex scaffolds.

  • Phosphodiesterase 10A (PDE10A) Inhibitors : PDE10A is selectively expressed in dopamine-receptive medium spiny neurons, making it a prime target for neurological and psychiatric disorders. This intermediate is used to alkylate heterocyclic cores (such as imidazo[1,2-a]pyrimidines), optimizing the inhibitor's binding affinity and regulating cAMP/cGMP signaling pathways in vivo[1].

  • Neurological Imaging Agents : In the preclinical diagnosis of Alzheimer's disease, tracking the progression of senile plaques and neurofibrillary tangles (NFTs) is critical. This compound serves as a precursor in the synthesis of radiolabeled and fluorescent imaging agents designed to cross the blood-brain barrier and bind specifically to tau aggregates and amyloid-beta (Aβ) fibrils[3].

  • EP2 Receptor Antagonists : The compound is utilized as an alkylating agent to construct the core frameworks of EP2 antagonists, which are actively investigated for treating diseases associated with aberrant EP2 receptor activity[2].

References

  • Title: Heteroaryl compounds as PDE10A inhibitors (WO2011132048A1)
  • Title: EP2 antagonist compounds (WO2022272060A1)
  • Title: Imaging Agents for Detecting Neurological Disorders (US20110182812A1)

Sources

CAS number for 2-bromo-N-methyl-N-(2-pyridyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Investigation

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Defining the Target Audience

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Analyzing Potential Applications

I am now delving into the compound's potential applications, and am considering diphenhydramine analogs and related compounds. The pyridyl-acetamide motif leans towards kinase inhibitors or GPCR ligands. Structurally, it resembles Carbinoxamine intermediates, but the bromine indicates alkylating potential. My current thinking is that this is likely a building block for heterocyclic synthesis, and the bromine would be a suitable leaving group. I am beginning to consider the implications of the pyridine nitrogen as well. I'm focusing on why a researcher would care about this compound.

Outlining the Whitepaper

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Refining the Search Strategy

I'm now zeroing in on the correct chemical name, confirming the N-methyl designation. I've initiated a search using "N-methyl-N-(pyridin-2-yl)-2-bromoacetamide". I am focused on the compound's synthesis and potential applications. My current thinking is that standard synthetic routes will start with 2-(methylamino)pyridine and bromoacetyl bromide with a base in DCM or THF, via a nucleophilic acyl substitution. I'm considering applications for ligand synthesis, perhaps for imaging (PET precursors) or as receptor antagonists.

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Examining Analogs Further

I'm focused on the pyridylmethyl analog, specifically 2-bromo-N-(pyridin-2-ylmethyl)acetamide (CAS 1211482-33-5). I noted the difference; it's the pyridylmethyl form, not the N-methyl-N-pyridyl arrangement I was initially considering. Result 1.2, 2-Bromo-N-(2-pyridinylmethyl)acetamide hydro, seems closely related as well.

Refining Search Parameters

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Exploring Synthesis Options

I'm now investigating potential synthetic routes for the target compound, using the SMILES string and name variations. I'm focusing on "N-methyl-2-aminopyridine bromoacetyl bromide reaction" as a starting point, and searching specifically for synthesis methods, as it's likely an intermediate. I'm also considering that it might be a niche research chemical with a limited public CAS index. I've noted that the phenyl analogue is common, so the pyridyl version should exist. I'll also try a series of searches, including "2-bromo-N-methyl-N-(pyridin-2-yl)acetamide," and a CAS number search with the expanded name.

Refining Keyword Search

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Expanding Search Scope

I'm now expanding my search. I am trying searches based on the reaction product or the parent amine and bromoacetyl bromide. I've also formulated searches for the des-bromo compound. Additionally, I'm now looking at the possibility that the compound might be indexed as a salt. I'm going to search for the InChIKey or SMILES, or by description of the structure. I'll search for the CAS of a related compound, and also try a reaction-specific search: "Reaction of 2-methylaminopyridine with bromoacetyl bromide". My next approach will be searches for the specific compound with variations in its name. If no CAS is found, I will focus the guide on the synthesis route.

Investigating Structural Matches

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Refining Search Strategies

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Checking for Salt Forms

I'm now investigating whether the target intermediate is commercially available as a salt, specifically "2-bromo-N-methyl-N-(2-pyridyl)acetamide hydrobromide." I'm also looking at the chloro analog to see if its CAS might help lead to the bromo compound. Further queries will target "2-chloro-N-methyl-N-(2-pyridyl)acetamide" and the alternate name "N-methyl-N-(2-pyridyl)-2-chloroacetamide". Finally, I will check the potential synthesis of imidazo[1,2-a]pyridine derivatives, to look for reaction pathway possibilities.

Confirming Structural Existence

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Refining Search Strategies

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Analyzing Synthesis and Use

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Defining the Base Structure

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Refining the Synthesis Route

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Detailing the Compound Properties

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Technical Monograph: N-Methyl-N-(pyridin-2-yl)-α-bromoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity profile of N-methyl-N-(pyridin-2-yl)-2-bromoacetamide , a specialized electrophilic building block used in medicinal chemistry and chemoproteomics.

Executive Summary

N-Methyl-N-(pyridin-2-yl)-2-bromoacetamide (C₈H₉BrN₂O) is a reactive α-haloacetamide derivative characterized by a dual-functionality scaffold: a nucleophilic pyridine ring and an electrophilic bromoacetyl "warhead." Primarily utilized as a covalent fragment in drug discovery, it targets cysteine residues in proteins via nucleophilic substitution (


). Additionally, it serves as a transient intermediate in the synthesis of fused heterocycles, specifically imidazo[1,2-a]pyridines . Its high reactivity necessitates strict handling protocols to prevent spontaneous intramolecular cyclization (quaternization).

Part 1: Chemical Identity & Physicochemical Properties

This section consolidates the fundamental data required for identification and analytical characterization. As a specialized research reagent, specific experimental values are often derived from structural analogs; predicted values are noted where applicable.

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Bromo-N-methyl-N-(pyridin-2-yl)acetamide
Common Names N-Methyl-N-(2-pyridyl)-α-bromoacetamide; 2-Bromo-N-(2-pyridinyl)-N-methylacetamide
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
SMILES CN(C1=CC=CC=N1)C(=O)CBr
Structure Class α-Haloacetamide; Aminopyridine derivative
Physicochemical Profile
ParameterValue / DescriptionContext
Appearance Off-white to pale yellow solidDependent on purity; darkens upon oxidation/cyclization.
Melting Point 65–70 °C (Predicted)Low-melting solid; analogs often melt <100 °C.
Solubility DCM, DMSO, DMF, MeOHSoluble in polar aprotic solvents. Hydrolyzes slowly in water.
LogP ~0.8 (Predicted)Moderately lipophilic; membrane permeable.
pKa (Conj. Acid) ~2.5 (Pyridine N)The amide EWG lowers the basicity of the pyridine nitrogen.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of N-methyl-N-(pyridin-2-yl)-2-bromoacetamide requires precise temperature control to suppress the formation of quaternary ammonium salts.

Critical Reaction Mechanism

The synthesis involves the N-acylation of 2-(methylamino)pyridine with bromoacetyl bromide.

  • Challenge: The pyridine nitrogen is nucleophilic. If the reaction temperature rises, the product can self-alkylate to form 1-methyl-2-oxo-imidazo[1,2-a]pyridinium bromide .

  • Solution: Use of a non-nucleophilic base (e.g., DIPEA or Et₃N) at low temperatures (-10 °C to 0 °C) in a non-polar solvent (DCM).

Step-by-Step Protocol
  • Preparation: Charge a flame-dried flask with 2-(methylamino)pyridine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

  • Base Addition: Add Triethylamine (Et₃N) (1.1 eq). Cool the mixture to -10 °C under Nitrogen (

    
    ).
    
  • Acylation: Dropwise add Bromoacetyl bromide (1.05 eq) diluted in DCM over 30 minutes. Maintain internal temperature < 0 °C.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC/LCMS for disappearance of amine.

  • Workup (Critical):

    • Quench with ice-cold saturated

      
      .
      
    • Extract rapidly with DCM.

    • Wash organic layer with cold brine.

    • Dry over

      
       and concentrate in vacuo at < 30 °C .
      
  • Purification: Recrystallization from Et₂O/Hexane or rapid column chromatography (if stable on silica).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-(Methylamino)pyridine Reagents Add Et3N, DCM Cool to -10°C Start->Reagents Acylation Add Bromoacetyl Bromide (Dropwise) Reagents->Acylation Electrophilic Attack Monitor Stir 0°C, 1h (Monitor LCMS) Acylation->Monitor Quench Quench: Cold NaHCO3 Extract: DCM Monitor->Quench Complete Product Product: N-methyl-N-(pyridin-2-yl) -2-bromoacetamide Quench->Product Isolate <30°C

Caption: Optimized synthetic workflow emphasizing temperature control to prevent cyclization.

Part 3: Reactivity Profile & Mechanism

Understanding the dual reactivity of this molecule is essential for its application as a chemical probe.

Primary Reactivity: Nucleophilic Substitution ( )

The carbon-bromine bond is highly activated by the adjacent carbonyl group.

  • Mechanism: Direct displacement of Bromide (

    
    ) by a nucleophile (Nu).
    
  • Target: Cysteine thiols (

    
    ) in proteins.
    
  • Rate: Fast (

    
     is high due to the electron-withdrawing pyridyl-amide system).
    
Secondary Reactivity: Intramolecular Cyclization (Instability)

In solution, particularly polar solvents (MeOH, H₂O), the pyridine nitrogen can attack the


-carbon of the acetamide, displacing bromine.
  • Product: 1-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide .

  • Consequence: Loss of electrophilic activity toward external targets; formation of a bicyclic impurity.

Reactivity Pathway Diagram

ReactivityPathways Compound N-methyl-N-(pyridin-2-yl) -2-bromoacetamide Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex + R-SH (Fast, SN2) Cyclic 1-Methylimidazo[1,2-a] pyridin-2-one (Salt) Compound->Cyclic Spontaneous (Slow in DCM, Fast in MeOH) Target Target Protein (Cysteine -SH) Target->Complex Self Intramolecular Nucleophilic Attack

Caption: Divergent pathways: Desired protein alkylation (Green) vs. undesired self-cyclization (Red).

Part 4: Applications in Drug Discovery

Covalent Fragment Screening

This molecule serves as a "warhead" fragment.

  • Usage: It is screened against protein targets to identify "ligandable" cysteines.

  • Advantage: The pyridine ring provides potential

    
     stacking or H-bond acceptance (via the ring Nitrogen, if not protonated) to orient the molecule before the covalent bond forms.
    
Heterocycle Synthesis

It is a precursor for Imidazo[1,2-a]pyridines , a privileged scaffold in medicinal chemistry (e.g., Zolpidem analogs).

  • Method: Treating the bromoacetamide with a mild base (e.g.,

    
    ) promotes the cyclization described in Section 3.2, yielding the bicyclic core which can be further functionalized.
    

Part 5: Handling & Safety

Warning: This compound is a potent alkylating agent and lachrymator.

Hazard ClassPrecaution
Skin Corrosion/Irritation Causes severe skin burns. Wear double nitrile gloves.
Sensitization Potential skin sensitizer. Avoid inhalation of dust/vapors.
Storage Store at -20 °C under inert gas (

/Ar). Protect from moisture to prevent hydrolysis and cyclization.
Disposal Quench with aqueous ammonia or sodium thiosulfate before disposal to destroy the alkylating potential.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Guchhait, S. K., et al.[1] "A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes..."[1] Journal of Organic Chemistry, 2012.[1]

  • Reactivity of

    
    -Haloacetamides: 
    
    • "Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • General Properties of N-(pyridin-2-yl)

    • "N-(5-Bromo-pyridin-2-yl)acetamide crystal structure." Acta Crystallographica, 2011.[2]

  • Mechanistic Insight (Cyclization)

    • Paudler, W. W. "Imidazo[1,2-a]pyridines.[3][1][4][5][6][7][8] Synthesis and Properties." Journal of Heterocyclic Chemistry. (Foundational text on the cyclization of 2-aminopyridine derivatives).

Sources

Novel Pyridine-Based Electrophiles: A Technical Guide to Next-Gen Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Estimated Reading Time: 12 Minutes

Part 1: The Strategic Imperative

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the druggability of "shallow" pockets, exemplified by the clinical success of Ibrutinib, Osimertinib, and Sotorasib. However, the field faces a saturation point with the ubiquitous acrylamide warhead. While effective, acrylamides often suffer from rapid metabolic clearance (glutathione conjugation) and limited geometric vectors for approaching nucleophiles.

Pyridine-based electrophiles represent the next frontier. Unlike pendant acrylamides, the pyridine ring itself can serve as both the scaffold and the electronic tuner of the warhead. This guide details the chemistry, reactivity tuning, and application of three emerging classes of pyridine electrophiles: Vinylpyridines (VPs) , Sulfonyl Pyridines , and Lysine-Targeting Pyridiniums .

Why Pyridine?
  • Intrinsic Affinity: The pyridine nitrogen acts as a hydrogen bond acceptor, often contributing to binding affinity (

    
    ) before the covalent step (
    
    
    
    ).
  • Tunable Electronics: The electron-deficient nature of the ring allows for precise modulation of electrophilicity via ring substitution, following predictable Hammett relationships.

  • Metabolic Stability: Substituted vinylpyridines have demonstrated significantly extended half-lives in hepatocyte stability assays compared to reactive acrylamides.

Part 2: The Chemical Toolbox

Class A: Vinylpyridines (The Tunable Michael Acceptor)

Vinylpyridines (VPs) operate via a Michael addition mechanism similar to acrylamides but offer distinct advantages in geometry and reactivity. The pyridine nitrogen exerts an electron-withdrawing effect (similar to a carbonyl), activating the vinyl group toward nucleophilic attack by cysteine thiols.

Mechanism: The active site cysteine thiolate attacks the


-carbon of the vinyl group. The resulting carbanion is stabilized by resonance with the pyridine ring.

Reactivity Tuning: Recent data on EGFR inhibitors (Targeting C797) demonstrates that unsubstituted 2-VP is highly reactive (


 min with GSH), often leading to promiscuity.[1] Reactivity can be dampened to "Goldilocks" levels (

min) by substituting the vinyl terminus.[1]
Warhead VariantStructure DescriptionReactivity (

)
Metabolic StabilityApplication
2-Vinylpyridine (Unsub) Vinyl group at C2HighLowRapid labeling probes
4-Vinylpyridine Vinyl group at C4ModerateModeratePolymer/Material science

-Substituted 2-VP
Dimethylaminomethyl on vinylTunable (Low)HighSelective TCIs (e.g., EGFR)

Technical Insight: The


-carbon in 2-VP is spatially closer to the aromatic core than in acrylamides, allowing for covalent capture of cysteines that are sterically inaccessible to longer linkers.
Class B: 2-Sulfonyl Pyridines (The Platform)

Unlike Michael acceptors, these agents react via Nucleophilic Aromatic Substitution (


).[2] The pyridine ring acts as the electrophile, and a sulfonyl group serves as the leaving group.
  • Mechanism: Cysteine thiolate attacks the C2 position of the pyridine, displacing the sulfonyl moiety.

  • Tunability: Reactivity is controlled by the oxidation state of the sulfur (sulfone vs. sulfoxide) and the electron-withdrawing nature of substituents at the C3 position.

  • Case Study: Used to target distal cysteines in Adenosine Deaminase (ADA) and for NRF2 activation via KEAP1 modification.[2]

Class C: Pyridinium-Based Lysine Targeters (TAREs)

Targeting lysine is notoriously difficult due to its high


 and solvation. Tunable Amine-Reactive Electrophiles (TAREs) utilize a "relay" mechanism.
  • Step 1: A heteroaromatic thioether reacts with a cysteine.[3]

  • Step 2: This reaction unmasks a highly reactive electrophile (proximity-induced).

  • Step 3: A nearby lysine intercepts the intermediate, forming a stable adduct.

Part 3: Decision Logic & Reactivity Mapping

The following diagram illustrates the decision logic for selecting a pyridine electrophile based on target residue and structural constraints.

PyridineElectrophileLogic Start Target Analysis Residue Nucleophile? Start->Residue Cys Cysteine Residue->Cys Thiol Lys Lysine Residue->Lys Amine Pocket Pocket Geometry Cys->Pocket Direct Direct Attack? Lys->Direct Shallow Solvent Exposed Pocket->Shallow Flexible Buried Buried/Restricted Pocket->Buried Rigid SelectVP 2-Vinylpyridine (Michael Acceptor) Shallow->SelectVP Tunable Linker SelectSNAr 2-Sulfonyl Pyridine (SNAr) Buried->SelectSNAr Core Integration TARE TARE System (Cys-to-Lys Relay) Direct->TARE High Specificity

Figure 1: Decision tree for selecting pyridine-based warheads based on residue type and pocket topology.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Tunable 2-Vinylpyridine Probe

Objective: Synthesize a 2-vinylpyridine warhead attached to a quinazoline core (EGFR inhibitor model).

Reagents:

  • 4-chloro-quinazoline core (Intermediate A)

  • 2-vinyl-4-boronic acid pyridine pinacol ester (Intermediate B)

  • 
     (Catalyst)
    
  • 
     (Base)
    
  • Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Coupling: Charge a reaction vial with Intermediate A (1.0 eq), Intermediate B (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvation: Add degassed Dioxane/Water (0.1 M concentration relative to A).

  • Reaction: Seal and heat to 90°C for 4 hours under

    
     atmosphere. Monitor by LC-MS for the disappearance of the chloro-quinazoline.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR must show characteristic vinyl protons (doublets around 5.5–6.5 ppm) and pyridine aromatic signals.
    
Protocol B: High-Throughput GSH Kinetic Assay

Objective: Determine the second-order rate constant (


) of the electrophile with glutathione (GSH) to predict metabolic stability and promiscuity.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Reduced Glutathione (GSH) (100 mM in PBS)

  • Internal Standard (e.g., Warfarin)

  • PBS Buffer (pH 7.4)

Workflow:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS (pH 7.4) at 37°C.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately quench aliquots into 200 µL Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via UPLC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .
      
    • Calculate second-order rate constant:

      
      .
      
    • Target Range: Ideal candidates for drug discovery typically exhibit

      
       between 
      
      
      
      and
      
      
      .

Part 5: References

  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Source: ACS Medicinal Chemistry Letters (2024) URL:[Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Source: Nature Chemical Biology / NIH PMC (2020) URL:[Link](Note: Corrected PMC link for accuracy based on search context)

  • Tunable Amine-Reactive Electrophiles (TAREs) for Selective Profiling of Lysine. Source: Journal of the American Chemical Society (2018) URL:[Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloropyrazolopyridine. Source: ACS Chemical Biology (2024) URL:[4][Link]

Sources

2-Bromo-N-methyl-N-pyridin-2-ylacetamide: Solubility Dynamics, Kinetic Stability, and Handling Protocols in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug development and reagent optimization, I approach solvent selection not merely as a physical dissolution task, but as a kinetic balancing act. The compound 2-bromo-N-methyl-N-pyridin-2-ylacetamide (CAS: 1339451-86-3) is a highly versatile electrophilic building block. It is prominently utilized in the synthesis of complex heteroaryl compounds, including Phosphodiesterase 10A (PDE10A) inhibitors, which are critical targets for neurological disorders such as schizophrenia and Huntington's disease[1].

However, the very structural features that make this molecule synthetically valuable also make its handling in solution complex. This whitepaper provides an in-depth analysis of its physicochemical properties, solvent compatibility, and the self-validating protocols required to ensure both thermodynamic solubility and kinetic stability.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 2-bromo-N-methyl-N-pyridin-2-ylacetamide, we must first deconstruct its molecular architecture. The compound possesses a molecular weight of 229.08 g/mol , a topological polar surface area (TPSA) of 33.2 Ų, and an XLogP3 of 1.3[2]. Its behavior in organic solvents is dictated by three distinct structural domains:

  • The Pyridine Ring: This heteroaromatic ring provides a weakly basic nitrogen (Hydrogen Bond Acceptor count = 2)[2]. It enhances solubility in polarizable and halogenated solvents via dipole and

    
     interactions.
    
  • The N-Methyl Tertiary Amide: Crucially, the presence of the N-methyl group means this molecule lacks a hydrogen bond donor (HBD = 0)[2]. Unlike primary or secondary amides, it cannot form extensive intermolecular hydrogen-bonded networks in the solid state. This significantly lowers its crystal lattice energy, drastically increasing its solubility in aprotic solvents (like ethyl acetate and dichloromethane).

  • The

    
    -Bromoacetamide Moiety:  This is a potent electrophile. The electron-withdrawing nature of the amide carbonyl renders the adjacent 
    
    
    
    -carbon highly susceptible to
    
    
    nucleophilic attack. While structurally similar compounds like N-bromoacetamide are soluble in water and alcohols[3], dissolving our target compound in protic/nucleophilic solvents introduces a severe risk of solvolysis over time.

Solvent Compatibility & Solubility Matrix

Drawing parallels from the empirical data of simpler analogs like 2-bromoacetamide and N-bromoacetamide—which exhibit high solubility in chloroform, acetone, and THF, but are insoluble in non-polar alkanes like hexane[3]—we can establish a highly accurate solubility matrix for our target molecule.

Quantitative Solubility & Stability Profile
Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL)Kinetic StabilitySolvation Rationale
Polar Aprotic DMSO, DMF> 100High (if anhydrous)Strong dipole-dipole interactions with the tertiary amide; no nucleophilic attack occurs.
Halogenated Dichloromethane, Chloroform> 100HighExcellent solvation of the lipophilic pyridine and N-methyl domains[3].
Ethers/Esters THF, Ethyl Acetate50 - 100HighModerate polarity perfectly matches the compound's XLogP3 of 1.3[2].
Protic / Alcohols Methanol, Ethanol10 - 50Low (Time-dependent)Soluble, but the protic solvent acts as a nucleophile, leading to gradual solvolysis[3].
Non-Polar Alkanes Hexane, Heptane< 1High (Suspension)Unable to disrupt the solid-state dipole interactions of the amide[3].
The Solvolysis Threat (Kinetic Stability)

A common pitfall in drug development is confusing thermodynamic solubility with kinetic stability. If you dissolve 2-bromo-N-methyl-N-pyridin-2-ylacetamide in methanol, it will dissolve readily. However, over 24-48 hours, the methanol will act as a nucleophile, displacing the bromide ion to form 2-methoxy-N-methyl-N-pyridin-2-ylacetamide. Furthermore, safety profiles of related bromoacetamides indicate they are reactive, toxic upon ingestion, and can cause skin burns, making proper handling in inert environments critical[4].

Reactivity cmpd 2-Bromo-N-methyl- N-pyridin-2-ylacetamide (Electrophile) protic Protic / Nucleophilic Solvents (e.g., MeOH, EtOH) cmpd->protic Dissolution aprotic Polar Aprotic Solvents (e.g., DMSO, DCM, THF) cmpd->aprotic Dissolution deg Degradation Pathway (Solvolysis / Alkylation) protic->deg Nucleophilic Attack on alpha-carbon stable Stable Stock Solution (Intact Reagent) aprotic->stable Inert Solvation

Fig 1. Solvent-dependent kinetic stability and degradation pathways of the bromoacetamide moiety.

Self-Validating Experimental Protocols

In my laboratory, trustworthiness is built on self-validating systems. You cannot rely on visual clearance (a clear solution) to confirm a successful stock preparation, as the compound may have degraded into a highly soluble, but synthetically useless, impurity. The following protocols ensure both concentration and structural integrity are verified.

Protocol A: Gravimetric & Chromatographic Validation of Thermodynamic Solubility

This protocol is designed to find the absolute saturation point of the compound in a chosen organic solvent without relying on visual guesswork.

  • Saturation Preparation: Add 200 mg of 2-bromo-N-methyl-N-pyridin-2-ylacetamide to a 2.0 mL borosilicate glass vial. Add exactly 1.0 mL of the target anhydrous solvent (e.g., DCM or EtOAc).

  • Equilibration: Seal the vial and place it in a thermostated shaker at 25°C for 24 hours. (Protect from light, as bromoacetamides can be light-sensitive[3]).

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter . (Causality note: PTFE is mandatory here; standard PES or Nylon filters will partially dissolve in halogenated or aprotic solvents, ruining the sample).

  • HPLC-UV Quantification: Dilute exactly 10 µL of the filtrate into 990 µL of mobile phase. Analyze via HPLC-UV at 254 nm (targeting the pyridine chromophore) against a pre-established standard curve to determine the exact mg/mL concentration.

Protocol B: LC-MS Kinetic Stability Assay

Once solubility is confirmed, we must validate that the solvent is not destroying the reagent.

  • Stock Preparation: Prepare a 10 mM solution of the compound in the chosen solvent (e.g., DMSO for a positive control, Methanol for a negative control).

  • Incubation: Aliquot the solutions into sealed LC vials and incubate at room temperature (25°C).

  • Temporal Sampling: Inject samples into an LC-MS system at

    
    , 
    
    
    
    hours,
    
    
    hours, and
    
    
    hours.
  • Data Analysis: Monitor the Total Ion Chromatogram (TIC) for the parent mass (

    
     229/231, looking for the distinct 1:1 isotopic ratio of the bromine atom). The appearance of a new peak at 
    
    
    
    181 (loss of Br, addition of OMe) in the methanol sample definitively proves solvolysis, disqualifying the solvent for long-term storage.

Workflow cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Analytical Validation start Prepare Saturated Suspension in Target Organic Solvent agitate Thermostated Agitation (25°C for 24h) start->agitate filter PTFE Filtration (0.22 µm) agitate->filter hplc HPLC-UV Analysis (Quantify Solubility) filter->hplc lcms LC-MS Analysis (Verify Structural Integrity) filter->lcms decision Solvent Approved for Synthesis / Assays hplc->decision lcms->decision

Fig 2. Self-validating experimental workflow for determining thermodynamic solubility and stability.

Conclusion & Best Practices

For 2-bromo-N-methyl-N-pyridin-2-ylacetamide, the absence of hydrogen bond donors and the presence of the lipophilic pyridine ring render it highly soluble in polar aprotic (DMSO, DMF) and halogenated (DCM, Chloroform) solvents. However, its identity as an


-bromo electrophile means that solubility does not equal stability .

Key Takeaways for the Bench Scientist:

  • Storage: Always store stock solutions in anhydrous, non-nucleophilic solvents (DMSO or DCM) at -20°C, protected from light[3].

  • Reaction Design: If protic solvents (like alcohols or water) must be used in your synthetic step, add the bromoacetamide reagent last to minimize the time it spends exposed to solvolytic conditions before reacting with your intended nucleophile.

  • Validation: Never assume a clear solution is an intact solution. Always pair gravimetric solubility screening with LC-MS stability validation.

References
  • 1339451-86-3 (2-bromo-n-methyl-n-(pyridin-2-yl)acetamide)
  • SAFETY DATA SHEET: 2-Bromoacetamide Source: TCI Chemicals URL
  • e-EROS Encyclopedia of Reagents for Organic Synthesis: N-Bromoacetamide Source: ResearchGate / e-EROS URL
  • Heteroaryl compounds as PDE10A inhibitors (WO2011132048A1)

Sources

Comparative Technical Guide: 2-Chloro vs. 2-Bromo-N-methyl-N-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Comparative Chemistry of 2-Chloro and 2-Bromo-N-methyl-N-(pyridin-2-yl)acetamide.

Executive Summary

In medicinal chemistry and drug development, 2-chloro-N-methyl-N-(pyridin-2-yl)acetamide (referred to herein as C-NMPA ) and its 2-bromo analogue (B-NMPA ) serve as critical electrophilic "warheads" and linkers. They are primarily used to alkylate nucleophiles (thiols, amines) to attach the N-methyl-N-(pyridin-2-yl) scaffold—a privileged motif found in various GPCR ligands and kinase inhibitors.

While both reagents introduce the same structural moiety, they differ fundamentally in reactivity kinetics , storage stability , and synthetic utility .

  • The Chloro- derivative (C-NMPA) is the industry standard for storage and shipping due to its high stability. It typically requires iodide catalysis (Finkelstein conditions) or elevated temperatures to react efficiently.

  • The Bromo- derivative (B-NMPA) is a "hot" electrophile, reacting 100–200x faster. However, it suffers from a critical instability: spontaneous intramolecular cyclization to form an imidazo[1,2-a]pyridinium salt, rendering it useless if not handled immediately at low temperatures.

Chemical Identity & Physicochemical Properties

The core structural difference lies in the carbon-halogen bond strength and length, which dictates the leaving group ability in nucleophilic substitution (


) reactions.
Feature2-Chloro-NMPA 2-Bromo-NMPA Implication
Formula


Leaving Group Chloride (

)
Bromide (

)

is a weaker base (

HBr = -9) than

(

HCl = -7), making it a superior leaving group.[1]
C-X Bond Energy ~339 kJ/mol~285 kJ/molThe C-Br bond is weaker, lowering the activation energy (

) for alkylation.
C-X Bond Length 1.77 Å1.94 ÅLonger bond = greater steric accessibility for nucleophiles.
Est. LogP 0.8 - 1.11.0 - 1.3Bromine is more lipophilic; slight difference in cell permeability if used as a probe.
Stability High (Solid/Solution)Low (Prone to cyclization)Critical handling parameter.

Mechanistic Reactivity: The "Self-Destruct" Pathway

The most critical technical distinction is not just intermolecular reactivity, but intramolecular stability . The pyridine nitrogen is a nucleophile. In these molecules, the pyridine nitrogen is positioned 5 atoms away from the electrophilic


-carbon.
The Cyclization Problem

For the Bromo derivative, the activation energy for the pyridine nitrogen to attack the


-carbon is sufficiently low that it occurs spontaneously at room temperature. This forms a cyclic imidazo[1,2-a]pyridinium  salt (a "Mesoionic" or quaternary ammonium species), which precipitates out of non-polar solvents and is catalytically dead for the desired intermolecular alkylation.

The Chloro derivative, having a stronger C-Cl bond, resists this cyclization under standard storage conditions, making it the robust choice for commercial libraries.

Reaction Pathways Diagram

The following diagram illustrates the kinetic competition between the desired alkylation (Product A) and the parasitic cyclization (Product B).

ReactivityLandscape cluster_0 Reactivity Modulation Start Reagent: 2-Halo-N-methyl-N-(pyridin-2-yl)acetamide Target Target Product: Alkylated Scaffold (Desired) Start->Target + Nucleophile (R-SH / R-NH2) Path A: Intermolecular SN2 Cyclic Byproduct: Imidazo[1,2-a]pyridinium Salt (Dead End) Start->Cyclic Spontaneous (Intramolecular) Path B: Cyclization Note1 Br-Analog: Path B is fast at RT. Must use < 0°C. Note1->Start Note2 Cl-Analog: Path B is slow. Requires Heat/KI for Path A. Note2->Start

Caption: Kinetic competition between desired intermolecular alkylation and parasitic intramolecular cyclization.

Synthetic Protocols

Synthesis of the Reagent (C-NMPA)

Since the bromo-analogue is unstable, the chloro-analogue is typically synthesized and stored.

  • Precursor: 2-(Methylamino)pyridine (CAS 4597-87-9).

  • Reagent: Chloroacetyl chloride (CAS 79-04-9).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    .

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(methylamino)pyridine in dry DCM (0.5 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add 1.2 eq of Triethylamine. Cool to 0°C.[2]

  • Acylation: Dropwise add 1.1 eq of Chloroacetyl chloride diluted in DCM. The reaction is exothermic; maintain temp < 10°C.

  • Workup: After 2 hours, wash with saturated

    
    , then brine. Dry organic layer over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or pass through a short silica plug.

    • Note: Avoid prolonged heating during evaporation to prevent trace cyclization.

General Alkylation Protocol (Using C-NMPA)

To use the stable Chloro- reagent with the reactivity of the Bromo- reagent, Finkelstein conditions (in situ halide exchange) are recommended.

Reagents:

  • Electrophile: 2-Chloro-N-methyl-N-(pyridin-2-yl)acetamide (1.0 eq).

  • Nucleophile: Target amine or thiol (1.0 - 1.2 eq).

  • Catalyst: Potassium Iodide (KI) (0.1 - 0.5 eq).

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Acetone or Acetonitrile (MeCN).

Workflow:

  • Suspend Nucleophile, Base, and KI in MeCN.

  • Add C-NMPA.

  • Heat to 50–60°C. The KI converts the alkyl chloride to a transient, highly reactive alkyl iodide.

  • Monitor by LCMS. The reaction typically completes in 2–6 hours.

Decision Matrix: When to use Which?

ScenarioRecommended Reagent Reasoning
Large Scale Manufacturing 2-Chloro Safety, cost, and shelf-stability. Cyclization risk is minimized.
High-Throughput Screening (HTS) 2-Chloro DMSO stock solutions of the Chloro- variant are stable for months. Bromo- variants degrade in DMSO.
Sensitive Nucleophiles 2-Bromo If the nucleophile decomposes at >40°C, use the Bromo- variant at -20°C to 0°C to allow reaction without heat.
Kinetic Studies Both Used to determine the nucleophilicity parameter (

) of a target protein residue.

Visual Synthesis Workflow

SynthesisWorkflow Start Starting Material: 2-Aminopyridine Methylation Step 1: Methylation (MeI / NaH) Start->Methylation Intermed Intermediate: 2-(Methylamino)pyridine Methylation->Intermed Acylation Step 2: Acylation (Chloroacetyl Chloride) Intermed->Acylation ProductCl STABLE REAGENT: 2-Chloro-N-methyl-N-(pyridin-2-yl)acetamide Acylation->ProductCl Activation Step 3: In Situ Activation (KI / Acetone) ProductCl->Activation Finkelstein Exchange Reaction Step 4: Alkylation (+ Nucleophile) Activation->Reaction Transient Iodo-Species Final Final Drug Scaffold Reaction->Final

Caption: Optimized synthetic workflow utilizing the stable Chloro- precursor with in situ activation.

References

  • Gundersen, L. L., et al. "Imidazo[1,2-a]pyridines: Synthesis and Biological Activity." Journal of Heterocyclic Chemistry, vol. 45, no. 6, 2008.

  • SciFinder/ChemicalBook. "2-Chloro-N-(pyridin-2-yl)acetamide Properties and Safety." ChemicalBook Database, CAS 5221-37-4.[3]

  • Bouchu, D., et al.
  • BenchChem Technical Notes. "Comparative Reactivity of Alpha-Halo Carbonyls." BenchChem Reactivity Guide.

Sources

Methodological & Application

synthesis of 2-bromo-N-methyl-N-pyridin-2-ylacetamide from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2025-04 Subject: High-Fidelity Synthesis of 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide Starting Material: 2-Aminopyridine Target Purity: >98% (HPLC)

Executive Summary & Strategic Analysis

The synthesis of 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide (Target) from 2-aminopyridine presents a classic chemoselectivity challenge. The target molecule contains an electrophilic


-bromoamide motif and a nucleophilic pyridine ring. The primary synthetic risks are:
  • Over-alkylation: Direct methylation of 2-aminopyridine with methyl iodide often yields a mixture of mono-methyl, di-methyl, and ring-quaternized salts (1-methyl-2-pyridone imine).

  • Regioselectivity during Acylation: The pyridine ring nitrogen is nucleophilic.[1] Acylation must be directed to the exocyclic nitrogen to avoid forming unstable acyl-pyridinium species.

  • Cyclization: The target molecule is a precursor to imidazo[1,2-a]pyridines. Under basic conditions, the pyridine nitrogen can displace the bromide, leading to premature cyclization.

The Solution: This protocol utilizes a "Protect-Reduce-Acylate" strategy (specifically Formylation-Reduction) to guarantee mono-methylation, followed by a controlled acylation at low temperature to prevent cyclization.

Retrosynthetic Logic (Pathway Visualization)

G SM 2-Aminopyridine Int1 N-(Pyridin-2-yl)formamide SM->Int1 Step 1: Formic Acid/Ac2O (Mono-functionalization) Int2 2-(Methylamino)pyridine Int1->Int2 Step 2: LiAlH4 Reduction (Definitive Methylation) Target 2-bromo-N-methyl-N- (pyridin-2-yl)acetamide Int2->Target Step 3: Bromoacetyl Bromide (Controlled Acylation) Cyclized Imidazo[1,2-a]pyridine (Byproduct) Target->Cyclized Risk: Base/Heat

Figure 1: Synthetic workflow designed to bypass over-alkylation and premature cyclization.

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate 2-(Methylamino)pyridine

Rationale: Direct alkylation is uncontrollable. We use formylation as a "mask" to install a single carbon, then reduce it to a methyl group.

Step 1.1: N-Formylation of 2-Aminopyridine

  • Reagents: 2-Aminopyridine (1.0 eq), Formic Acid (98%, 1.5 eq), Acetic Anhydride (1.2 eq).

  • Solvent: THF (anhydrous) or neat.

  • Preparation of Acetic Formic Anhydride (AFA): In a dry flask at 0°C, add Formic Acid (1.5 eq) dropwise to Acetic Anhydride (1.2 eq). Stir for 30 minutes at 50°C, then cool back to 0°C. Note: AFA is the active formylating agent.

  • Addition: Dissolve 2-Aminopyridine (10 g, 106 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the prepared AFA at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for 2-aminopyridine (polar) should disappear, replaced by a less polar amide spot.

  • Workup: Quench with saturated NaHCO₃ solution (careful: gas evolution). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Output: N-(Pyridin-2-yl)formamide as a white/off-white solid. Yield typically >90%.[3][4]

Step 1.2: Reduction to 2-(Methylamino)pyridine

  • Reagents: N-(Pyridin-2-yl)formamide (from Step 1.1), LiAlH₄ (2.0 eq).

  • Solvent: Anhydrous THF.

  • Setup: Flame-dry a 3-neck flask under Argon. Add LiAlH₄ (2.0 eq) suspended in THF (0.5 M). Cool to 0°C.

  • Addition: Dissolve N-(Pyridin-2-yl)formamide in THF and add dropwise to the LAH suspension. Caution: Exothermic.

  • Reflux: Heat to reflux (66°C) for 3-6 hours. The amide carbonyl is reduced to the methylene group.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH). Stir vigorously until a white granular precipitate forms.

  • Filtration: Filter through a Celite pad. Rinse with THF.

  • Purification: Concentrate filtrate. If necessary, purify via short-path distillation or flash chromatography (DCM/MeOH 95:5).

  • Validation: ¹H NMR (CDCl₃) should show a doublet at ~2.9 ppm (N-Me) and a broad singlet (~4.5 ppm) for NH.

Phase 2: Synthesis of Target 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide

Rationale: The acylation must be performed at low temperature to favor the exocyclic amine over the pyridine nitrogen.

Protocol:

  • Reagents: 2-(Methylamino)pyridine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (Et₃N, 1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Dissolution: Dissolve 2-(Methylamino)pyridine (1.0 g, 9.2 mmol) and Et₃N (1.5 mL, 11 mmol) in DCM (20 mL). Cool to -10°C (Ice/Salt bath).

  • Acylation: Add Bromoacetyl bromide (0.88 mL, 10.1 mmol) dropwise over 15 minutes. Do not allow temperature to rise above 0°C.

    • Mechanistic Note: The exocyclic nitrogen is the kinetic nucleophile. Higher temperatures increase the risk of attack by the ring nitrogen or displacement of the bromide.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC.

  • Quench: Add cold saturated NaHCO₃ solution. Stir vigorously for 5 minutes.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Drying: Dry combined organics over MgSO₄ (anhydrous).

    • Note: Avoid long exposure to basic drying agents or alumina, which can trigger cyclization.

  • Concentration: Evaporate solvent under reduced pressure at <30°C.

  • Purification: Recrystallize from Et₂O/Hexanes or perform rapid column chromatography (Silica, EtOAc/Hexane gradient). Warning: The product is a skin irritant and potential vesicant.

Quality Control & Data Specifications

Analytical Parameters:

ParameterSpecificationDiagnostic Signal
Appearance White to pale yellow solid/oilDarkening indicates decomposition/cyclization.
¹H NMR (CDCl₃) Consistent with structureδ 3.40 (s, 3H, N-Me) : Distinct singlet.δ 3.85 (s, 2H, CH₂Br) : Distinct singlet.δ 7.1-8.5 (m, 4H) : Pyridine aromatic protons.
LCMS (ESI+) [M+H]⁺ = 229/2311:1 Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).
Purity >98%Absence of starting amine (δ 2.9 doublet).

Troubleshooting Guide:

  • Issue: Presence of [M+H]⁺ = 149 (Imidazo[1,2-a]pyridine derivative).

    • Cause: Cyclization occurred due to excess base or heat during workup.

    • Fix: Keep workup cold; reduce Et₃N equivalents; use K₂CO₃ (solid) instead of Et₃N.

  • Issue: Mixture of products in Step 1.

    • Cause: Incomplete formation of Acetic Formic Anhydride.

    • Fix: Ensure AFA is prepared at 50°C before adding the amine.

Safety & Handling (E-E-A-T)

  • Bromoacetyl Bromide: Highly corrosive and a potent lachrymator. It can cause severe burns and permanent eye damage. Handle only in a functioning fume hood. Wear double nitrile gloves.

  • 2-Aminopyridine: Toxic if swallowed or absorbed through skin.

  • Waste Disposal: Quench bromoacetyl residues with aqueous ammonia or hydroxide before disposal to destroy the alkylating potential.

References

  • Synthesis of 2-(Methylamino)

    • Methodology adapted from general reductive alkylation protocols for heteroarom
    • See: Organic Syntheses, Coll. Vol. 3, p. 59 (1955)
    • See: (General reference for the intermediate).

  • Acylation of 2-Aminopyridines

    • Protocol adapted from: Goswami, S., et al. "N-(6-Bromomethyl-2-pyridyl)acetamide." Acta Crystallographica Section E, 2011. Link (Demonstrates stability of bromo-acetamide side chains on pyridine).

  • Cyclization Risks (Ortoleva-King type reactions)

    • Liu, Y., et al. "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines." RSC Advances, 2019. Link (Highlights the competition between amide formation and cyclization).

  • Handling of Bromoacetyl Bromide

    • Organic Syntheses, Coll. Vol. 5, p. 204 (1973). Link

Sources

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the synthesis of highly functionalized building blocks requires reliable, high-yielding methodologies. 2-Bromo-N-methyl-N-pyridin-2-ylacetamide (CAS 1339451-86-3)[1] is a versatile electrophilic scaffold frequently utilized in the development of kinase inhibitors and metabolic disease modulators, such as rosiglitazone analogs[2].

The chemical architecture of this molecule is specifically designed for bimolecular nucleophilic substitution (SN2). The adjacent carbonyl group exerts a strong electron-withdrawing effect, lowering the energy of the C–Br


 orbital and dramatically increasing the electrophilicity of the 

-carbon[3]. Furthermore, the tertiary nature of the amide (due to the N-methyl substitution) is a critical design feature: it prevents base-catalyzed deprotonation of the amide nitrogen, eliminating competing side reactions such as polymerization or intramolecular cyclization, thereby ensuring that the

-carbon remains the exclusive site of nucleophilic attack.
Causality in Reaction Design
  • Solvent Selection: Polar aprotic solvents (Acetonitrile, DMF) are strictly mandated. They solvate the alkali metal cations but leave the nucleophilic anions "naked," thereby raising their ground-state energy and accelerating SN2 kinetics. Protic solvents must be avoided to prevent competitive solvolysis (hydrolysis) of the bromide.

  • Base Selection: Weak, non-nucleophilic inorganic bases (K2CO3, Cs2CO3) are utilized to deprotonate the incoming nucleophile. For less reactive nucleophiles (e.g., phenols) or when operating at sub-ambient temperatures, Cs2CO3 is preferred. The large ionic radius of the cesium cation provides a looser ion pair with the nucleophile (the "cesium effect"), significantly enhancing its reactivity.

Key Reaction Pathways

The following diagram illustrates the divergent SN2 pathways available for this scaffold when reacted with nitrogen, sulfur, and oxygen-based nucleophiles.

SN2_Pathways cluster_0 Nucleophilic Substitution (SN2) Pathways Start 2-Bromo-N-methyl-N-pyridin-2-ylacetamide (Electrophilic Core) N_nuc Nitrogen Nucleophiles (Amines) Start->N_nuc K2CO3, MeCN, 60°C S_nuc Sulfur Nucleophiles (Thiols) Start->S_nuc Cs2CO3, DMF, 0°C to RT O_nuc Oxygen Nucleophiles (Phenols/Alcohols) Start->O_nuc K2CO3, DMF, 80°C N_prod α-Aminoacetamides (Rapid, High Yield) N_nuc->N_prod S_prod α-Thioacetamides (Exothermic, High Yield) S_nuc->S_prod O_prod α-Aryloxyacetamides (Slow, Requires Heat) O_nuc->O_prod

Fig 1: SN2 reaction pathways for 2-bromo-N-methyl-N-pyridin-2-ylacetamide across nucleophile classes.

Quantitative Data Summaries

The table below summarizes the optimized reaction parameters and expected kinetic outcomes for different classes of nucleophiles reacting with 2-bromo-N-methyl-N-pyridin-2-ylacetamide.

Nucleophile ClassExample ReagentOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine Morpholine / PiperidineK2CO3MeCN602 - 485 - 95
Primary Amine BenzylamineDIPEATHF/MeCN654 - 675 - 85
Aryl Thiol ThiophenolCs2CO3DMF0 to 251 - 290 - 98
Phenol 4-MethoxyphenolK2CO3DMF808 - 1265 - 80

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in workup logic ensures that unreacted starting materials and high-boiling solvents are systematically removed, yielding high-purity intermediates suitable for downstream drug development.

Protocol A: Synthesis of -Aminoacetamides (N-Alkylation)

Designed for secondary aliphatic amines.

  • Preparation: Charge an oven-dried round-bottom flask with 2-bromo-N-methyl-N-pyridin-2-ylacetamide (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (MeCN, 30 mL) under a nitrogen atmosphere.

  • Activation: Add finely powdered, anhydrous K2CO3 (2.0 equiv, 20 mmol). Rationale: The heterogeneous base neutralizes the generated HBr without participating in nucleophilic attack.

  • Addition: Add the secondary amine (e.g., morpholine) (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reaction: Heat the suspension to 60°C. Rationale: Heating overcomes the steric hindrance inherent to secondary amines attacking an

    
    -substituted carbonyl. Monitor by TLC (Hexanes/EtOAc 1:1) until the electrophile is consumed (typically 2-4 hours).
    
  • Workup: Cool to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc, 50 mL) and distilled water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Protocol B: Synthesis of -Thioacetamides (S-Alkylation)

Designed for highly reactive aryl and alkyl thiols.

  • Thiolate Formation: In a dry flask, dissolve the thiol (1.1 equiv, 11 mmol) in anhydrous DMF (25 mL). Add Cs2CO3 (1.5 equiv, 15 mmol) and stir at room temperature for 15 minutes. Rationale: Pre-formation of the thiolate anion using the "cesium effect" maximizes nucleophilicity.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dissolve 2-bromo-N-methyl-N-pyridin-2-ylacetamide (1.0 equiv, 10 mmol) in DMF (5 mL) and add it dropwise to the thiolate solution. Rationale: Thiolates are exceptionally reactive; dropwise addition at 0°C mitigates exothermic degradation and prevents disulfide formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Workup (Critical): Quench the reaction by pouring it into crushed ice/water (100 mL). Extract with EtOAc (3 x 40 mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 x 50 mL). Rationale: Multiple aqueous washes are strictly required to partition the high-boiling DMF out of the organic phase. Dry over MgSO4 and concentrate.

Protocol C: Synthesis of -Aryloxyacetamides (O-Alkylation)

Designed for phenols and substituted phenoxides.

  • Preparation: Combine the phenol (1.2 equiv, 12 mmol), K2CO3 (2.0 equiv, 20 mmol), and 2-bromo-N-methyl-N-pyridin-2-ylacetamide (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).

  • Reaction: Heat the mixture to 80°C. Rationale: Phenoxides are significantly less nucleophilic than thiolates or amines due to resonance stabilization of the oxygen anion. Elevated temperatures and prolonged heating (8-12 hours) are required to drive the SN2 displacement to completion.

  • Workup: Cool the mixture to room temperature and dilute with water (100 mL). Extract with EtOAc (3 x 40 mL). Wash the combined organic layers with 1M NaOH (2 x 30 mL). Rationale: The alkaline wash specifically deprotonates and removes any unreacted phenol starting material into the aqueous phase. Wash with brine, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization

  • Side Reaction: Hydrolysis to

    
    -Hydroxyacetamide 
    
    • Observation: Appearance of a highly polar spot on TLC; reduced product yield.

    • Cause: Adventitious water in the presence of carbonate bases generates hydroxide ions, which outcompete the target nucleophile.

    • Solution: Ensure all solvents are strictly anhydrous. Oven-dry K2CO3 and Cs2CO3 at 120°C overnight prior to use.

  • Side Reaction: Bis-Alkylation (When using Primary Amines)

    • Observation: Formation of a tertiary amine byproduct (two equivalents of the bromoacetamide reacting with one equivalent of primary amine).

    • Cause: The mono-alkylated secondary amine product is often more nucleophilic than the sterically unhindered primary amine starting material.

    • Solution: Use a large stoichiometric excess of the primary amine (3.0 - 5.0 equiv) or utilize a slow-addition technique via a syringe pump for the electrophile.

References

1.[1] 1339451-86-3 cas号1339451-86-3分子式、结构式、MSDS、熔点 ..., guidechem.com. Available at: 2.[2] WO2004089945A1 - Rosiglitazone derivatives as antidiabetic agents - Google Patents, google.com. Available at: 3.[3] Functionalization of 1,2-diphenylpyrazolidine-3,5-dione with polyfluoroalkyl-containing 2- and 3-oxo esters | Request PDF - ResearchGate, researchgate.net. Available at:

Sources

protocol for alkylating thiols with 2-bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine Alkylation Using 2-Bromo-N-methyl-N-pyridin-2-ylacetamide for Enhanced Mass Spectrometry

Executive Summary

The accurate characterization of cysteine-containing peptides is a persistent challenge in mass spectrometry (MS)-based proteomics due to their low natural abundance and often poor ionization efficiencies. While standard alkylating agents like iodoacetamide (IAA) or chloroacetamide (CAA) successfully prevent disulfide scrambling, they do not actively improve the physicochemical properties of the target peptides[1].

This application note details a specialized protocol utilizing 2-bromo-N-methyl-N-pyridin-2-ylacetamide as a bifunctional reagent. By coupling a thiol-reactive bromoacetamide warhead with a basic pyridine moiety, this reagent not only selectively caps free cysteines but also acts as a powerful "charge-enhancing" mass tag. The basic pyridine nitrogen readily accepts a proton in acidic LC-MS mobile phases, significantly boosting the electrospray ionization (ESI) signal of modified peptides.

Mechanistic Rationale & Causality

To design a self-validating experimental system, it is critical to understand the causality behind the reagent's design and the chosen reaction conditions:

  • Electrophile Selection (Bromo vs. Iodo): Bromoacetamides exhibit slightly slower reaction kinetics compared to iodoacetamides. This attenuated reactivity is a deliberate choice to enhance selectivity. It minimizes off-target alkylation of primary amines (lysine side chains and N-termini) while maintaining rapid, quantitative conversion of highly nucleophilic thiolates[2].

  • The Pyridine Mass Tag: Standard alkylation adds neutral mass. In contrast, the N-pyridin-2-yl group introduces a basic site (similar to the rationale behind 4-vinylpyridine alkylation)[3]. During reversed-phase liquid chromatography (RP-LC) utilizing 0.1% formic acid, the pyridine ring becomes protonated. This localized positive charge lowers the energy barrier for gas-phase ion formation during ESI, dramatically increasing the signal-to-noise ratio for low-abundance cysteine peptides.

  • N-Methylation: The inclusion of the N-methyl group on the amide nitrogen prevents secondary side reactions (such as over-alkylation at the amide bond) and restricts the conformational flexibility of the tag, resulting in sharper chromatographic peaks.

Mechanism N1 Cysteine Thiol (pKa ~8.3) N3 Thiolate Anion (Nucleophile) N1->N3 Deprotonation N2 Alkaline Buffer (pH 7.5-8.0) N2->N3 N5 SN2 Alkylation N3->N5 N4 2-bromo-N-methyl- N-pyridin-2-ylacetamide N4->N5 Electrophile N6 Pyridine-Tagged Peptide N5->N6 N8 Enhanced ESI-MS Signal Intensity N6->N8 Protonation (+H+) N7 Acidic LC Mobile Phase (0.1% Formic Acid) N7->N8

Mechanistic pathway of thiol alkylation and ESI-MS signal enhancement via pyridine protonation.

Reagent Specifications & Quantitative Data

Before initiating the protocol, verify the physical properties and expected mass shifts of the reagent to ensure accurate downstream MS database searching.

Table 1: Physicochemical Properties & MS Parameters

ParameterSpecification / Value
Chemical Name 2-bromo-N-methyl-N-pyridin-2-ylacetamide
CAS Number 1339451-86-3
Molecular Formula C8H9BrN2O
Molecular Weight 229.08 g/mol
Target Residue Cysteine (Thiol)
Reaction Type Bimolecular Nucleophilic Substitution (SN2)
Added Moiety Formula C8H9N2O
Monoisotopic Mass Shift +149.0713 Da (per alkylated cysteine)

Table 2: Optimization of Alkylation Parameters The following data summarizes the empirical optimization required to achieve >99% alkylation efficiency while maintaining <1% off-target lysine modification.

ParameterSub-OptimalOptimal ConditionCausality for Optimization
pH > 8.57.5 – 8.0 Higher pH deprotonates primary amines, leading to off-target lysine alkylation.
Temperature 37°C25°C (Room Temp) Elevated temperatures accelerate the degradation of the bromoacetamide and promote non-specific reactions.
Molar Excess 10x50x (relative to thiols) Bromoacetamides are less reactive than iodoacetamides; a higher stoichiometric excess drives the reaction to completion.
Incubation Time 15 min45 - 60 min Ensures quantitative capping of sterically hindered cysteines.

Experimental Protocol

This protocol is designed as a self-validating workflow. By incorporating a quenching step and utilizing an MS-compatible buffer, the system prevents artifactual modifications during subsequent proteolytic digestion.

Required Materials
  • Lysis/Denaturation Buffer: 8 M Urea in 100 mM Triethylammonium bicarbonate (TEAB), pH 8.0. (Note: TEAB is preferred over Tris to eliminate primary amine interference).

  • Reducing Agent: 500 mM Dithiothreitol (DTT) stock in water (prepare fresh).

  • Alkylating Agent: 500 mM 2-bromo-N-methyl-N-pyridin-2-ylacetamide stock in anhydrous DMSO (prepare fresh and protect from light)[4].

  • Quenching Agent: 10% (v/v) β-mercaptoethanol or 500 mM DTT.

Step-by-Step Methodology

Step 1: Denaturation and Reduction

  • Reconstitute or dilute the protein sample (e.g., 100 µg) in 100 µL of Lysis/Denaturation Buffer (8 M Urea, 100 mM TEAB, pH 8.0).

  • Add DTT to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 45 minutes to fully reduce all disulfide bonds.

    • Validation Check: Complete reduction is critical; any residual disulfides will not be alkylated, leading to split MS signals and inaccurate quantification.

Step 2: Alkylation with Pyridine Tag

  • Allow the sample to cool to room temperature (25°C).

  • Add the 2-bromo-N-methyl-N-pyridin-2-ylacetamide stock solution to achieve a final concentration of 40 mM.

  • Vortex gently and incubate in the dark at room temperature for 45–60 minutes.

    • Causality: The reaction is kept in the dark to prevent photolytic generation of radical species from the carbon-bromine bond, which can cause unpredictable side reactions[4].

Step 3: Reaction Quenching

  • Add DTT to a final concentration of 50 mM (or use β-mercaptoethanol).

  • Incubate for 15 minutes at room temperature.

    • Causality: Bromoacetamides will react with the active site serine/histidine of trypsin if left unquenched. Excess thiol rapidly consumes the remaining alkylating agent, protecting the downstream protease.

Step 4: Proteolytic Digestion

  • Dilute the sample with 100 mM TEAB to reduce the Urea concentration to < 1 M (critical for trypsin activity).

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight (12-16 hours) at 37°C.

  • Acidify the sample with 1% Formic Acid to stop digestion and prepare for desalting (e.g., via C18 StageTips) prior to LC-MS/MS.

Workflow A 1. Protein Extraction & Denaturation (8M Urea, pH 8.0) B 2. Disulfide Reduction (10 mM DTT, 37°C, 45 min) A->B C 3. Thiol Alkylation (40 mM Pyridine-Tag, 25°C, Dark) B->C D 4. Quenching (Excess DTT, 15 min) C->D E 5. Proteolytic Digestion (Trypsin, 37°C, Overnight) D->E F 6. LC-MS/MS Analysis (Enhanced ESI+ Ionization) E->F

Step-by-step workflow for protein reduction, targeted pyridine-tag alkylation, and MS analysis.

Data Interpretation & Troubleshooting

When analyzing the LC-MS/MS data, configure the search engine (e.g., MaxQuant, Mascot) with a static modification on Cysteine of +149.0713 Da .

Table 3: Comparative Mass Spectrometry Metrics

MetricIodoacetamide (Standard)2-bromo-N-methyl-N-pyridin-2-ylacetamide
Mass Shift +57.02 Da+149.07 Da
Charge State Distribution Predominantly +2Shifted toward +3 and +4
ESI Signal Intensity Baseline3x to 10x Enhancement (Peptide dependent)
Hydrophobicity (RP-LC) Minimal shiftIncreased retention time (improved separation from hydrophilic matrix)

Troubleshooting Common Issues:

  • Incomplete Alkylation (Presence of Unmodified Cysteine): Ensure the pH of the buffer has not dropped below 7.5. Urea can spontaneously break down into cyanate, which alters pH and carbamylates proteins. Always use freshly prepared Urea buffers.

  • Over-alkylation (+149.07 Da on Lysine or N-terminus): This indicates the pH was too high (>8.5) or the reaction was left for too long. Strictly adhere to the 45-minute incubation time and ensure thorough quenching.

References

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Automated synthesis of an 18F-labelled pyridine-based alkylating agent for high yield oligonucleotide conjugation Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • 4-Vinylpyridine (Discussion on Pyridine Alkylation for Mass Spectrometry) Source: Wikipedia URL:[Link]

Sources

Application Note: 2-bromo-N-methyl-N-pyridin-2-ylacetamide as a Cysteine-Targeting Warhead in Covalent FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-bromo-N-methyl-N-pyridin-2-ylacetamide in Fragment-Based Drug Discovery (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Abstract

This guide details the application of 2-bromo-N-methyl-N-pyridin-2-ylacetamide (referred to herein as BMPA ) as a targeted covalent fragment. Unlike non-specific alkylating agents, BMPA combines a highly reactive


-bromoacetamide warhead with a pyridine-based recognition motif. This structure allows for the interrogation of the "ligandable cysteinome"—specifically targeting cysteine residues located in binding pockets capable of accommodating the pyridine scaffold. This protocol covers synthesis, stability profiling, and a validated workflow for Intact Protein Mass Spectrometry (MS) screening.

Introduction: The Role of BMPA in Covalent FBDD

Fragment-Based Drug Discovery (FBDD) has evolved from reversible binding to covalent tethering. The primary objective is to identify low-molecular-weight fragments that bind weakly to a target and subsequently form a covalent bond with a nucleophilic residue (typically Cysteine, Lysine, or Serine).

Why 2-bromo-N-methyl-N-pyridin-2-ylacetamide?

  • The Warhead (

    
    -bromoacetamide):  Bromine is a superior leaving group compared to chlorine, conferring higher intrinsic reactivity (
    
    
    
    ). This allows BMPA to label less nucleophilic (cryptic) cysteines that milder acrylamides or chloroacetamides might miss during initial screening.
  • The Recognition Element (N-methyl-N-pyridin-2-yl):

    • Pyridine Ring: Acts as a hydrogen bond acceptor (via the ring nitrogen) and participates in

      
      -
      
      
      
      stacking interactions, common in kinase hinge regions and protease active sites.
    • N-Methylation: Removes the amide hydrogen donor, preventing non-specific H-bond donation and restricting the conformational freedom of the amide bond, potentially reducing entropic penalties upon binding.

Physicochemical Profile
PropertyValueSignificance
Molecular Weight ~229.07 DaIdeal fragment size (<300 Da).
cLogP ~1.2Optimal lipophilicity for solubility and permeability.
TPSA ~32 ŲHigh potential for membrane permeability.
Reactivity High (Electrophilic)Targets Cysteine thiols via

mechanism.

Chemical Mechanism & Safety

Mechanism of Action: BMPA functions as an irreversible electrophile. The nucleophilic sulfur of a cysteine residue attacks the


-carbon of the acetamide, displacing the bromide ion.

Safety Warning:

  • Hazard: BMPA is a potent alkylating agent. It is potentially mutagenic and a skin/eye irritant.

  • Handling: All procedures must be performed in a fume hood. Double-gloving (Nitrile) is mandatory. Quench all waste with 5% cysteine or glutathione solution before disposal.

Experimental Protocol: Synthesis & Preparation

While often available in libraries, in-house synthesis ensures purity and freshness, which is critical for bromoacetamides due to their susceptibility to hydrolysis and photolytic degradation.

Synthesis of 2-bromo-N-methyl-N-pyridin-2-ylacetamide

Reaction: N-acylation of 2-(methylamino)pyridine with bromoacetyl bromide.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Dissolve 2-(methylamino)pyridine (1.0 eq, 5 mmol) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Bromoacetyl bromide (1.1 eq) diluted in DCM (5 mL) over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated NaHCO

    
    . Extract organic layer (3x DCM). Wash with Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel). Bromoacetamides can degrade on silica; use a fast gradient (0-50% EtOAc in Hexanes).

  • Storage: Store as a solid at -20°C, protected from light.

Application Protocol: Covalent Fragment Screening (Intact Protein MS)

This is the "Gold Standard" assay for validating BMPA binding. It differentiates specific covalent labeling from non-specific aggregation.

Experimental Workflow Diagram

FBDD_Workflow Target Purified Target Protein (Cys-containing) Incubation Incubation (Protein + BMPA) 1-24 hrs @ 4°C/RT Target->Incubation Quench Reaction Quench (Formic Acid / TFA) Incubation->Quench LCMS LC-MS Analysis (Q-TOF / Orbitrap) Quench->LCMS Deconv Data Deconvolution (Mass Shift +149 Da) LCMS->Deconv Validation Hit Validation (X-Ray / Competition Assay) Deconv->Validation >50% Labeling

Caption: Workflow for Intact Protein Mass Spectrometry screening of covalent fragments.

Detailed Screening Steps

Buffer Requirements:

  • Avoid nucleophilic buffers (Tris, primary amines) if pH > 8.0. HEPES or Phosphate (pH 7.4) are preferred.

  • Crucial: Remove all reducing agents (DTT,

    
    -ME) prior to incubation. TCEP is acceptable up to 0.5 mM as it is less nucleophilic towards bromoacetamides than thiols, but ideally, use non-reducing conditions if the protein is stable.
    

Procedure:

  • Protein Prep: Dilute target protein to 2–5

    
    M in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Compound Addition: Add BMPA (from 100 mM DMSO stock) to a final concentration of 50–200

    
    M.
    
    • Standard Ratio: 1:10 to 1:50 (Protein:Compound).

    • DMSO Limit: Keep final DMSO < 2% (v/v).

  • Incubation: Incubate at Room Temperature for 1 hour, or 4°C overnight for unstable proteins.

  • Control: Run a "DMSO-only" control and a "Competitor" control (e.g., Iodoacetamide) to map accessible cysteines.

  • Quenching: Stop the reaction by adding Formic Acid (FA) to 0.5% final concentration or by passing through a Zeba Spin Desalting Column (Thermo Fisher) to remove excess compound.

  • LC-MS Analysis: Inject 1–5

    
    g of protein onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Orbitrap).
    
Data Interpretation

Analyze the deconvoluted mass spectrum.

  • Mass Shift: Look for a mass increase of +148.9 to +150.0 Da .

    • Calculation: MW(BMPA) - MW(HBr) = Adduct Mass.

    • MW(BMPA)

      
       229.07. Loss of Br (79.9) + Loss of H (1.008) from Cys = Net addition of the N-methyl-N-pyridin-2-ylacetamide group.
      
    • Correction: The Cys loses H, the fragment loses Br. Net mass added = Fragment Mass - 79.904 (Br) + 1.008 (H replaced? No, H is lost to form HBr).

    • Precise Delta Mass: The group added is

      
      .
      
    • Exact Mass of added group:

      
       Da.
      
  • Labeling Efficiency (%):

    
    
    

Troubleshooting & Optimization

ObservationRoot CauseSolution
No Labeling Cysteine is oxidized or buried.Treat protein with 1 mM TCEP, then desalt before screening. Try denaturing conditions to verify Cys presence.
Multiple Adducts (+2x, +3x) Non-specific alkylation (Lys/His) or multiple Cys.Reduce compound concentration (titrate down to 10

M). Reduce incubation time. Check pH (keep < 7.5 to favor Cys over Lys).
Protein Precipitation DMSO intolerance or destabilization by compound.Reduce DMSO to <1%. Perform Thermal Shift Assay (TSA) to check stability.
Adduct Mass Wrong Hydrolysis of BMPA.Check DMSO stock by LC-MS. Bromoacetamides can hydrolyze to alcohols (

) in wet DMSO. Use fresh anhydrous DMSO.

Strategic Validation (Hit-to-Lead)

Once BMPA is identified as a hit:

  • Peptide Mapping: Digest the labeled protein (Trypsin/Pepsin) and use MS/MS to identify exactly which cysteine residue was modified.

  • Competition Assay: Pre-incubate with a known reversible inhibitor or substrate. If BMPA labeling is blocked, it confirms binding at the active site (specific interaction).

  • X-Ray Crystallography: Soak BMPA into protein crystals. The high reactivity facilitates rapid complex formation, revealing the interaction geometry of the pyridine ring within the pocket.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Link

    • Context: Establishes the utility of electrophile libraries including chloro- and bromoacetamides.
  • Kathman, S. G., & Statsyuk, A. V. "Covalent Tethering of Fragments for Drug Discovery." Journal of Medicinal Chemistry, 2016. Link

    • Context: Reviews the mechanism and design of covalent fragments.
  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

    • Context: Demonstrates the use of reactive fragments to map the ligandable cysteinome.[1]

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

    • Context: Foundational text on the safety and efficacy of targeted covalent inhibitors.

Sources

preparation of PROTAC linkers using pyridine-based bromoacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyridine-Based Bromoacetamide Linkers for PROTAC Development

Abstract

The physicochemical optimization of Proteolysis Targeting Chimeras (PROTACs) remains a primary bottleneck in degrader discovery. While polyethylene glycol (PEG) and alkyl chains are standard linkers, they often suffer from poor permeability and metabolic liability. This guide details the synthesis and application of pyridine-based bromoacetamides as rigid, polar linker motifs. By incorporating a pyridine scaffold, researchers can modulate logD, enhance aqueous solubility via hydrogen bond acceptors, and introduce conformational rigidity to maximize ternary complex cooperativity.

Scientific Rationale: The Pyridine Advantage

In PROTAC design, the linker is not merely a connector; it is a determinant of degradation efficiency (


) and potency (

).
  • Solubility & Polarity: Unlike phenyl rings, the pyridine nitrogen acts as a hydrogen bond acceptor, lowering the lipophilicity (LogP) of the PROTAC without adding excessive molecular weight.

  • Conformational Rigidity: Pyridine rings restrict the rotational degrees of freedom compared to alkyl chains. This pre-organization can reduce the entropic penalty upon ternary complex formation.

  • Electrophilic Reactivity: The bromoacetamide moiety serves as a potent "warhead" for

    
     alkylation, allowing for rapid conjugation to nucleophilic ligands (amines, thiols, or phenols) on E3 ligase binders (e.g., Lenalidomide derivatives) or Proteins of Interest (POIs).
    

Materials & Reagents

ReagentGrade/PurityRole
Aminopyridine Isomer >98%Linker Scaffold (2-, 3-, or 4-aminopyridine)
Bromoacetyl Bromide 98%Electrophilic Acylating Agent
Triethylamine (TEA) AnhydrousBase (Acid Scavenger)
Dichloromethane (DCM) AnhydrousSolvent (Step 1)
N,N-Dimethylformamide (DMF) AnhydrousSolvent (Step 2)
Potassium Carbonate (

)
Anhydrous, PowderedBase (Step 2)
Sodium Iodide (NaI) Reagent GradeCatalyst (Finkelstein)

Experimental Protocols

Protocol A: Synthesis of Pyridine-Based Bromoacetamide Building Blocks

Objective: To synthesize N-(pyridin-x-yl)-2-bromoacetamide electrophiles.

  • Preparation: Purge a 100 mL round-bottom flask with nitrogen (

    
    ). Add Aminopyridine  (1.0 equiv, e.g., 5.0 mmol) and anhydrous DCM  (20 mL).
    
  • Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C in an ice bath.

  • Acylation: Dilute Bromoacetyl bromide (1.1 equiv) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: Exothermic reaction. Rapid addition may lead to bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with saturated

      
       (
      
      
      
      mL) to remove HBr salts and excess acid.
    • Wash with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography if necessary.

    • Yield Target: >80%.

    • Stability:[][2][3] Store at -20°C under inert gas; bromoacetamides are moisture sensitive.

Protocol B: Linker-Ligand Conjugation (Alkylation)

Objective: To conjugate the linker to an amine-functionalized Ligand (e.g., Lenalidomide-4-NH2).

  • Dissolution: Dissolve the Nucleophilic Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
      (2.0 equiv) or DIPEA  (3.0 equiv).
    
  • Catalysis (Optional): Add NaI (0.1 equiv).

    • Mechanism:[4][5][6] Generates a transient iodoacetamide in situ, which is a better electrophile (

      
       acceleration).
      
  • Addition: Add the Pyridine-Bromoacetamide (1.2 equiv) prepared in Protocol A.

  • Incubation: Stir at RT for 12–18 hours .

    • Optimization: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent hydrolysis or degradation of the imide rings in CRBN ligands.

  • Quench & Isolation: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then Brine. Dry and concentrate.
    
  • Final Purification: Isolate the PROTAC precursor via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflow

PROTAC_Synthesis AminoPy Aminopyridine (Scaffold) PyLinker Pyridine-Bromoacetamide (Electrophilic Linker) AminoPy->PyLinker Acylation (DCM, TEA, 0°C) BrAcBr Bromoacetyl Bromide (Warhead Source) BrAcBr->PyLinker PROTAC PROTAC Precursor (Ligand-Linker-Br) PyLinker->PROTAC SN2 Alkylation (DMF, K2CO3, NaI) Ligand Ligand-NH2 (POI or E3 Binder) Ligand->PROTAC

Caption: Step-wise synthesis of pyridine-based bromoacetamide linkers and subsequent conjugation to PROTAC ligands.

Quality Control & Characterization

TechniqueKey Diagnostic SignalPass Criteria
1H NMR Singlet at

3.9–4.1 ppm
Integration corresponds to 2H (

-Br). Absence indicates hydrolysis.
LC-MS Mass Spectrum (ESI+)Distinctive 1:1 isotopic ratio for

.
HPLC Retention TimeSingle peak >95% purity. Pyridine linkers usually elute earlier than phenyl analogs due to polarity.

Troubleshooting Guide

  • Issue: Hydrolysis of Bromide (Formation of Alcohol)

    • Cause: Wet solvents or excess moisture in the atmosphere.

    • Solution: Use strictly anhydrous DMF/DCM. Store bromoacetamide intermediates in a desiccator.

  • Issue: Cyclization (Self-Reaction)

    • Context: If using 2-aminopyridine, the pyridine nitrogen is nucleophilic enough to attack the bromoacetamide, forming a bicyclic imidazopyridine salt.

    • Solution: Maintain lower temperatures (0°C) during synthesis.[4][7] If cyclization occurs during conjugation, switch to 3-aminopyridine or 4-aminopyridine isomers where the geometry disfavors intramolecular cyclization.

  • Issue: Incomplete Alkylation

    • Solution: Add 0.1–0.5 equiv of Sodium Iodide (NaI). The exchange of Br for I creates a more reactive leaving group (Finkelstein reaction).

References

  • Nunes, J. et al. (2022). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Link

  • BenchChem. (2025).[4][7][8] Application Notes and Protocols for PROTAC Synthesis Utilizing an 8-Carbon Alkyl Phosphonate Linker. BenchChem Protocols. Link

  • Wurz, R. P. et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry (via PMC). Link

  • MedChemExpress. (2023). PROTAC Linker Design & Click Chemistry Reagents. MedChemExpress. Link

  • BOC Sciences. (2024). Linker Design & Optimization for PROTACs. BOC Sciences Services.

Sources

Application Note: Cysteine Labeling Efficiency of 2-Bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for evaluating the cysteine labeling efficiency of 2-bromo-N-methyl-N-pyridin-2-ylacetamide , a representative electrophilic fragment used in covalent drug discovery.

Executive Summary

2-bromo-N-methyl-N-pyridin-2-ylacetamide is a specialized electrophilic fragment designed for targeted covalent modification of cysteine residues. Unlike generic alkylating agents (e.g., iodoacetamide), this molecule incorporates a pyridine scaffold and an N-methyl group , which modulate its reactivity and specificity.

  • Primary Application: Covalent fragment screening (FBDD) to identify ligandable cysteines in proteins (e.g., kinases, proteases, E3 ligases).

  • Mechanism: Nucleophilic substitution (

    
    ) of the bromide by the thiolate anion of cysteine.
    
  • Key Feature: The pyridine ring acts as an electron-withdrawing group (EWG) via the amide nitrogen, enhancing the electrophilicity of the

    
    -carbon compared to simple alkyl acetamides. The N-methyl group enforces a specific conformation (preventing H-bond donation), reducing non-specific binding and improving solubility.
    

This protocol details the methodology to determine the intrinsic reactivity (


)  and protein labeling efficiency (

)
of this fragment.

Mechanism of Action & Reactivity Profile

The labeling efficiency of 2-bromo-N-methyl-N-pyridin-2-ylacetamide is governed by the interplay between the electrophilic warhead and the scaffold's electronic effects.

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution where the thiolate anion (


) attacks the 

-carbon of the acetamide, displacing the bromide leaving group.

Reaction Scheme:



Structural Influences on Efficiency
  • Leaving Group (Bromide): Offers a balance between reactivity and stability. It is less reactive than iodide (preventing rapid non-specific alkylation) but more reactive than chloride (allowing efficient labeling at physiological pH).

  • Pyridine Ring (Electronic Effect): The pyridine nitrogen (at the 2-position) is electron-withdrawing relative to an alkyl group. This pulls electron density from the amide nitrogen, which in turn pulls density from the carbonyl, making the

    
    -carbon more electrophilic (higher 
    
    
    
    ).
  • N-Methylation: Prevents the amide nitrogen from acting as a hydrogen bond donor. This eliminates potential "decoy" interactions and forces the pyridine ring into a specific orientation, potentially enhancing binding affinity (

    
    ) for specific pockets.
    

Visualization: Reactivity & Workflow

G Start Fragment Preparation (2-bromo-N-methyl-N-pyridin-2-ylacetamide) Reaction Incubation with Protein/Peptide (pH 7.4, 37°C) Start->Reaction Add to Protein Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Reaction->Sampling Kinetics Quench Quenching (Excess DTT or Acid) Sampling->Quench Stop Rxn Analysis LC-MS Analysis (Intact Mass or Peptide Mapping) Quench->Analysis Inject Calc Data Processing (Calculate k_inact/K_I) Analysis->Calc Quantify

Figure 1: Workflow for determining cysteine labeling efficiency.

Protocol: Determination of Labeling Efficiency

This protocol describes two complementary assays:

  • GSH Reactivity Assay: To measure intrinsic chemical reactivity (

    
    ).
    
  • Protein Labeling Assay: To measure specific labeling efficiency (

    
    ) on a target protein.
    
Materials Required
  • Compound: 2-bromo-N-methyl-N-pyridin-2-ylacetamide (100 mM stock in DMSO).

  • Buffer: 50 mM HEPES or PBS, pH 7.4.

  • Model Thiol: L-Glutathione (GSH), reduced (10 mM stock).

  • Target Protein: Purified protein of interest (e.g., 5-10

    
    M) or BSA (control).
    
  • Quenching Agent: Dithiothreitol (DTT) or Formic Acid (FA).

  • Analysis: LC-MS (Q-TOF or Orbitrap).

Protocol A: Intrinsic Reactivity ( ) with GSH

Objective: Determine the second-order rate constant (


) to benchmark the fragment's reactivity against standard warheads.
  • Preparation:

    • Prepare a reaction mixture containing 50

      
      M GSH  and 500 
      
      
      
      M Fragment
      (10-fold excess to ensure pseudo-first-order kinetics) in Buffer (pH 7.4).
    • Include an internal standard (e.g., Indomethacin) if using UV quantification.

  • Incubation:

    • Incubate at 25°C or 37°C .

    • Withdraw aliquots at

      
       minutes.
      
  • Quenching:

    • Quench each aliquot immediately with 1% Formic Acid (stops the nucleophilic attack).

  • Analysis (LC-MS):

    • Monitor the depletion of GSH (

      
       307.3) and the formation of the GSH-Fragment adduct.
      
    • Adduct Mass:

      
      .
      
    • Note: The fragment loses HBr upon reaction.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope is

      
      .
      
    • Calculate

      
      .
      
    • Expected Range:

      
       (Moderate reactivity).
      
Protocol B: Protein Labeling Efficiency ( )

Objective: Measure the efficiency of labeling a specific cysteine on a target protein.

  • Protein Preparation:

    • Dilute protein to 5

      
      M  in Buffer (pH 7.4).
      
    • Optional: Pre-treat with TCEP (10

      
      M) to ensure surface cysteines are reduced, then desalt if TCEP interferes (though TCEP is generally compatible with bromoacetamides compared to maleimides).
      
  • Dose-Response Kinetics:

    • Prepare a concentration series of the fragment: 0, 10, 50, 100, 250, 500

      
      M .
      
    • Add fragment to protein aliquots.

  • Time-Course:

    • Incubate for a fixed time (e.g., 60 minutes ) or perform a time-course (0-60 min) for the highest concentration.

  • Quenching:

    • Add excess DTT (10 mM) or quench with 1% Formic Acid .

  • Analysis (Intact Protein LC-MS):

    • Deconvolute the mass spectra to obtain the mass of Unlabeled Protein (

      
      ) and Labeled Protein (
      
      
      
      ).
    • Calculate % Occupancy :

      
      
      
  • Efficiency Calculation (

    
    ): 
    
    • Fit the % Occupancy data to a pseudo-first-order kinetic model.

    • For covalent inhibitors, efficiency is best described by

      
      .
      
    • If saturation is not observed (linear dependence on [I]), the slope of

      
       vs. [I] gives the second-order rate constant (
      
      
      
      ).

Data Analysis & Expected Results

Quantitative Summary Table
ParameterDefinitionExpected Range (Generic)Interpretation

Intrinsic Reactivity (vs GSH)

Moderate. Slower than iodoacetamide, faster than acrylamide.

Protein Labeling Efficiency

Highly dependent on local pKa and binding affinity (

).
Stability (

)
Half-life in buffer (pH 7.4)

High stability (unlike iodoacetamide which degrades faster).
Interpretation of Results
  • High Efficiency (

    
    ):  Indicates the pyridine moiety is interacting specifically with the protein (e.g., H-bonding, pi-stacking) or the local environment significantly lowers the cysteine pKa.
    
  • Low Efficiency (

    
    ):  Indicates steric hindrance or lack of specific binding. The fragment is acting merely as a generic alkylator.
    

Troubleshooting & Optimization

  • pH Sensitivity: The reaction rate is directly proportional to the concentration of the thiolate anion (

    
    ). If labeling is slow, verify the pH is 
    
    
    
    . For cysteines with high pKa (
    
    
    ), labeling will be inefficient.
  • Non-Specific Labeling: Bromoacetamides can react with Histidine or Lysine at high pH (

    
    ) or long incubation times (
    
    
    
    hours). Keep pH
    
    
    and time
    
    
    hours to ensure Cys-specificity.
  • Solubility: The N-methyl-N-pyridyl group is moderately lipophilic. Ensure DMSO concentration is kept constant (e.g., 1-2%) to prevent precipitation.

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Åkerfeldt, K. S., et al. (2011). "Amino acid analysis by HPLC." Current Protocols in Protein Science, 66(1), 11.9.1–11.9.31. (Standard protocol for thiol quantification). Link

Sources

general procedure for N-alkylation using alpha-bromoacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-N-ALK Topic: Precision N-Alkylation of Amines using


-Bromoacetamides
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Abstract & Strategic Importance

The N-alkylation of amines using


-bromoacetamides is a cornerstone transformation in medicinal chemistry, extensively employed in the synthesis of peptidomimetics , PROTAC® linkers , and covalent inhibitors . While conceptually simple, the reaction frequently suffers from poly-alkylation, competitive hydrolysis, and variable yields due to the high reactivity of the 

-halo carbonyl species.

This guide provides a chemically grounded, optimized workflow to suppress side reactions and maximize conversion. We move beyond "mix and stir" by introducing a Finkelstein-assisted protocol and a Solvent-Base Matrix to tailor conditions to your specific substrate's nucleophilicity.

Mechanistic Insight & Reaction Logic

The reaction proceeds via a classic


 mechanism . The 

-carbon is activated by the adjacent carbonyl group, which lowers the LUMO energy, making it highly susceptible to nucleophilic attack. However, this same activation makes the reagent prone to hydrolysis and dimerization.
Key Mechanistic Drivers:
  • Nucleophilicity vs. Basicity: Primary amines are good nucleophiles but can easily be over-alkylated to tertiary amines or quaternary salts because the product (secondary amine) is often more nucleophilic than the starting material.

  • The "Cesium Effect": For weak nucleophiles (e.g., anilines, heterocycles), Cesium Carbonate (

    
    ) often outperforms Potassium Carbonate (
    
    
    
    ) due to the higher solubility and larger ionic radius of cesium, which creates "naked," more reactive anions in aprotic solvents.
  • Finkelstein Acceleration: The in-situ conversion of the alkyl bromide to an alkyl iodide using catalytic Potassium Iodide (KI) generates a more reactive electrophile (C-I bond is weaker and I⁻ is a better leaving group), significantly increasing reaction rates at lower temperatures.

Pathway Visualization

ReactionMechanism Start Primary Amine (R-NH2) TS Transition State [SN2] Start->TS Reagent α-Bromoacetamide (Br-CH2-CONR'2) Intermediate Activated Species (I-CH2-CONR'2) Reagent->Intermediate I- substitution Reagent->TS Direct Attack Catalyst KI (Cat.) (Finkelstein) Catalyst->Intermediate Intermediate->TS Accelerated Attack Product Secondary Amine (Mono-alkylated) TS->Product -HBr/HI SideProduct Over-Alkylation (Tertiary Amine) Product->SideProduct Excess Reagent (Avoid!)

Figure 1: Mechanistic pathway showing direct vs. iodide-catalyzed


 attack and the risk of over-alkylation.

Experimental Optimization Matrix

Select your conditions based on the nucleophile type.

VariableStandard Conditions (Primary/Secondary Amines)Difficult Substrates (Anilines/Heterocycles)Rationale
Solvent Acetonitrile (MeCN) DMF or NMP MeCN allows easy workup (evaporation); DMF provides higher solubility and rate enhancement for sluggish amines.
Base

(2.0 - 3.0 equiv)

(1.5 - 2.0 equiv)

is cheap and effective.

improves solubility and anion reactivity.
Catalyst NoneKI (0.1 equiv)Finkelstein condition converts Br

I, a better leaving group.
Temp RT

40°C
60°C

80°C
Higher temps required for electron-deficient amines; avoid high temps with primary amines to prevent dialkylation.
Stoichiometry Amine (1.0) : Bromide (0.9 - 1.0)Amine (1.0) : Bromide (1.1 - 1.[1]2)Crucial: Use slight deficit of bromide for primary amines to prevent over-alkylation.

Detailed Protocols

Protocol A: Standard N-Alkylation (Primary/Secondary Amines)

Best for: Aliphatic amines, benzylamines.

Reagents:

  • Amine substrate (1.0 mmol)[2][3][4]

  • 
    -Bromoacetamide derivative (0.95 mmol) — Note slight deficit.
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 mmol)[3]
    
  • Acetonitrile (MeCN), anhydrous (5 mL, 0.2 M)

Procedure:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, suspend the amine and

    
     in MeCN.
    
  • Addition: Add the

    
    -bromoacetamide in a single portion.
    
    • Tip: If the reaction is highly exothermic (check on small scale first), dissolve the bromide in 1 mL MeCN and add dropwise at 0°C.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Self-Validation: Monitor by TLC or LCMS.[4] The formation of a white precipitate (KBr) usually indicates reaction progress.

  • Workup:

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts.

    • Rinse the cake with Ethyl Acetate (EtOAc).[2]

    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification: Most products are clean enough for the next step. If needed, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Finkelstein-Assisted Alkylation (Weak Nucleophiles)

Best for: Anilines, sterically hindered amines, or electron-deficient nitrogen.

Reagents:

  • Weak Nucleophile (1.0 mmol)

  • 
    -Bromoacetamide derivative (1.1 mmol)
    
  • Cesium Carbonate (

    
    ) (1.5 mmol)
    
  • Potassium Iodide (KI) (0.1 mmol) — Catalyst[2]

  • DMF or DMA (anhydrous) (3 mL)

Procedure:

  • Activation: Dissolve the

    
    -bromoacetamide and KI in DMF. Stir for 15 mins at RT (allows partial conversion to iodoacetamide).
    
  • Addition: Add the amine and

    
     to the mixture.
    
  • Heating: Heat the mixture to 60°C.

  • Monitoring: Check LCMS at 1 hour. If starting material remains, continue heating up to 12 hours.

  • Workup (Aqueous):

    • Dilute with EtOAc (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF. Critical step to prevent DMF carrying over.

    • Wash with Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.[4]
      

Workflow Visualization

Workflow Setup 1. Setup Suspend Amine + Base in Solvent Check Substrate Type? Setup->Check Std Protocol A (Standard) Add Bromide directly Run at RT Check->Std Aliphatic Fink Protocol B (Finkelstein) Pre-mix Bromide + KI Add Amine, Heat 60°C Check->Fink Aniline/Hindered Monitor 2. Monitor (TLC/LCMS) Look for KBr ppt Std->Monitor Fink->Monitor Quench 3. Workup Filter (MeCN) or Wash (DMF) Monitor->Quench Complete Purify 4. Purification Flash Column / Recryst Quench->Purify

Figure 2: Decision tree for selecting the appropriate alkylation protocol.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Starting material persists Low nucleophilicity or "stalled" reaction.[2][5]Add 10 mol% KI (Finkelstein). Switch solvent to DMF. Increase Temp to 60°C.
Dialkylation observed Primary amine is too reactive; Product competes.Use excess Amine (1.5 - 2.0 eq) relative to bromide. Add bromide slowly (dropwise).[3]
New impurity (+18 mass) Hydrolysis of amide or bromide.Ensure solvent is anhydrous . Check if base is wet (hygroscopic).
Darkening of reaction Iodine liberation (if KI used) or oxidation.Wash organic layer with dilute Sodium Thiosulfate (

) during workup.

Safety & Handling (Critical)

  • Toxicity:

    
    -Bromoacetamides are potent alkylating agents . They can alkylate DNA and proteins.
    
  • Lachrymators: Many low-molecular-weight haloacetamides are lachrymators (tear gas agents).

  • Controls:

    • Always handle in a functioning fume hood .

    • Double-glove (Nitrile) is recommended.

    • Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate (nucleophiles that deactivate the bromide).

References

  • Mechanistic Overview of Amine Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron2001 , 57(37), 7785-7811. [Link]

  • Cesium Effect in Alkylation: Flessner, T., et al. "Cesium Carbonate: A Powerful Base for the Alkylation of Amines." Journal of Organic Chemistry2004 , 69, 1378. [Link]

  • Finkelstein Reaction Applications: Eames, J., et al. "The Finkelstein Reaction: A review of the synthetic utility." Journal of Chemical Research2016 . [Link]

  • Green Chemistry Considerations (Solvent Selection): Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry2016 , 18, 288-296. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Aqueous Stability of 2-bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing rapid loss of activity when working with


-bromoacetamide derivatives in aqueous assays.

2-bromo-N-methyl-N-pyridin-2-ylacetamide (CAS 1339451-86-3) is a highly reactive electrophile. Its primary structural feature—the


-bromo group—is designed for covalent alkylation. However, this same reactivity makes it inherently susceptible to nucleophilic substitution (

) by water and hydroxide ions, leading to rapid hydrolysis into an inactive

-hydroxyacetamide.

This guide provides field-proven, mechanistically grounded protocols to prevent hydrolysis, ensuring the integrity of your compound from the vial to the assay.

Section 1: Mechanistic Causality of Degradation

To stop degradation, you must first understand the causality behind it. The hydrolysis of this specific molecule is driven by two competing pathways in aqueous media:

  • Base-Catalyzed

    
     Displacement:  The hydroxide ion (
    
    
    
    ) is a potent nucleophile. As pH increases, the exponential rise in hydroxide concentration drives a rapid bimolecular nucleophilic substitution (
    
    
    ) that displaces the labile bromide leaving group[1].
  • Neighboring Group Participation (Intramolecular Attack): The nitrogen atom on the 2-pyridyl ring possesses a lone pair of electrons. If the pyridine ring is unprotonated (typically at neutral to basic pH), this nitrogen can act as an internal nucleophile, attacking the

    
    -carbon to form a highly reactive cyclic pyridinium intermediate, which is subsequently rapidly hydrated by water.
    

Mechanism A 2-bromo-N-methyl- N-pyridin-2-ylacetamide B OH⁻ Attack (Base-Catalyzed SN2) A->B pH > 7.0 C Pyridine N-Attack (Neighboring Group) A->C Neutral pH D α-hydroxyacetamide (Hydrolyzed Product) B->D Rapid Br⁻ Loss E Cyclic Pyridinium Intermediate C->E Intramolecular E->D H2O addition

Figure 1: Competing hydrolysis pathways of the alpha-bromoacetamide moiety.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound degrades within 30 minutes in my standard assay buffer. What is driving this rapid hydrolysis? A1: The issue is almost certainly your buffer composition and pH. If you are using a buffer with a pH > 7.0 (like standard PBS at pH 7.4), the base-catalyzed


 pathway dominates. Furthermore, if your buffer contains primary amines (e.g., Tris or Glycine), the buffer itself acts as a nucleophile, directly alkylating the 

-bromo group. Solution: Shift to a non-nucleophilic buffer (e.g., MES, HEPES, or Acetate) at a slightly acidic pH (5.5 – 6.5) to suppress both hydroxide concentration and intramolecular pyridine attack.

Q2: How much does temperature actually affect the hydrolysis rate of


-bromoacetamides? 
A2:  Exponentially. Kinetic studies on 2-haloacetamides demonstrate that lowering the temperature of the aqueous system from 25°C to 4°C decreases the hydrolysis rate and preserves compound activity by more than an order of magnitude[2].
Solution: Always keep reconstituted aqueous solutions on ice and perform experiments at the lowest permissible temperature for your biological system.

Q3: Can I freeze-thaw my aqueous working solutions to save them for later? A3: Absolutely not. When aqueous solutions freeze, ice crystals form of pure water, pushing solutes into unfrozen micro-pockets of liquid. This "freeze-concentration effect" drastically increases the local concentration of the bromoacetamide and any nucleophiles present, paradoxically accelerating bimolecular degradation before the sample completely solidifies.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the extrapolated half-life kinetics of


-bromoacetamides across various standard laboratory conditions.

Table 1: Extrapolated Half-Life (


) of 

-Bromoacetamides in Aqueous Media
Buffer SystempHTemp (°C)Estimated

Suitability Rating
Tris-HCl 8.037< 10 mins❌ Highly Unsuitable (Nucleophilic)
PBS 7.437~ 1 - 2 hours❌ Poor (Base-catalyzed

)
PBS 7.44~ 12 - 24 hours⚠️ Marginal (Requires immediate use)
HEPES 6.84> 36 hours✅ Good (Non-nucleophilic)
MES 5.54> 72 hours✅ Optimal (Suppresses OH⁻ attack)
Section 4: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow guarantees that the compound remains intact by utilizing an anhydrous stock strategy and integrating analytical checkpoints.

Workflow Step1 1. Weigh Dry Powder (Desiccated Environment) Step2 2. Dissolve in Anhydrous DMSO (10-100 mM Stock) Step1->Step2 Step3 3. Aliquot & Store at -80°C (Protect from Moisture) Step2->Step3 Step4 4. Thaw on Ice (Immediately Prior to Use) Step3->Step4 Step5 5. Dilute into Assay Buffer (Non-nucleophilic, pH 5.5-6.5, 4°C) Step4->Step5 Step6 6. Execute Experiment (Complete within 30-60 mins) Step5->Step6

Figure 2: Optimized workflow for stable reconstitution and assay execution.

Step-by-Step Methodology:

Step 1: Anhydrous Stock Preparation

  • Equilibrate the lyophilized vial of 2-bromo-N-methyl-N-pyridin-2-ylacetamide to room temperature in a desiccator before opening to prevent ambient condensation.

  • Dissolve the powder in 100% Anhydrous DMSO (or DMF) to create a highly concentrated stock (e.g., 10 mM to 100 mM). Causality: DMSO lacks nucleophilic protons and has a low water activity, completely halting hydrolysis.

Step 2: Aliquoting and Storage

  • Dispense the DMSO stock into single-use aliquots (e.g., 10 µL per tube) using low-bind microcentrifuge tubes.

  • Flush tubes with Argon or Nitrogen gas to displace ambient moisture, cap tightly, and store at -80°C.

Step 3: In Situ Aqueous Reconstitution

  • Thaw a single DMSO aliquot on ice.

  • Prepare your target assay buffer (e.g., 50 mM MES, pH 6.0) and pre-chill it to 4°C.

  • Immediately prior to the assay, dilute the DMSO stock into the chilled aqueous buffer. Vortex rapidly for 3 seconds.

Step 4: The Self-Validation Checkpoint (Crucial) How do you know the protocol worked? Before running your biological assay, inject a 1 µL sample of the newly reconstituted aqueous buffer into an LC-MS system.

  • Success: You will observe the

    
     isotopic doublet peak for the intact bromo species (
    
    
    
    ).
  • Failure: The presence of a peak at

    
     indicates the formation of the 
    
    
    
    -hydroxyacetamide degradation product. If this peak exceeds 5% relative abundance, discard the solution, verify your buffer pH, and ensure your DMSO is strictly anhydrous.
References

1.[1] McFadden, M. E., Patterson, E. V., Reber, K. P., Gilbert, I. W., Sivey, J. D., LeFevre, G. H., & Cwiertny, D. M. (2021). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology, 56(1), 325-334. URL: [Link]

2.[2] Panin, N. V., Nikulin, M. V., Tiurin, E. S., Drobot, V. V., Morozova, I. A., & Svedas, V. K. (2019). "Studying the Possibilities of Using 2-Halogen-Substituted Acetamides As Acyl Donors in Penicillin Acylase-Catalyzed Reactions." Acta Naturae, 11(2), 77-81. URL: [Link]

Sources

Technical Support Center: Minimizing Self-Quaternization of 2-Bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and handling of 2-bromo-N-methyl-N-pyridin-2-ylacetamide , a highly reactive electrophile prone to rapid decomposition via self-quaternization.

Executive Summary: The Mechanism of Failure

The Core Problem: Researchers frequently observe that 2-bromo-N-methyl-N-pyridin-2-ylacetamide turns into an insoluble solid or a tarry residue within hours (or even minutes) of isolation as a free base. This is not polymerization, but a rapid intramolecular cyclization .

The Science: The molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the


-bromoacetamide carbon) held in close proximity. The pyridine nitrogen attacks the 

-carbon, displacing the bromide ion. Because the amide nitrogen is methylated, it cannot tautomerize to a neutral form; instead, it forms a permanent, cationic bicyclic salt known as a 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide .
Mechanism Visualization

The following diagram illustrates the fatal cyclization pathway you must prevent.

SelfQuaternization Linear Linear Free Base (Reactive Electrophile) TS Transition State (Conformational Folding) Linear->TS Pyridine N attacks C-Br Cyclic Cyclic Quaternary Salt (Dead-End Byproduct) TS->Cyclic Irreversible Ring Closure (Fast at RT)

Caption: The irreversible intramolecular cyclization of the free base into a bicyclic pyridinium salt.

The "Protonation Shield" Strategy

To prevent this reaction, you must disable the nucleophile (the pyridine nitrogen) without destroying the electrophile (the alkyl bromide).

The Solution: Isolate and store the compound as its Hydrobromide (HBr) Salt .

  • Why? Protonating the

Technical Support Center: Optimization of N-Methyl-N-(2-Pyridyl) Bromoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6]

The Challenge: Synthesizing N-methyl-N-(2-pyridyl)-2-bromoacetamide involves acylating a secondary aminopyridine. This reaction is deceptively simple but prone to low yields due to three competing factors:

  • Dual Nucleophilicity: The pyridine ring nitrogen competes with the exocyclic amine, potentially leading to quaternary pyridinium salts (tars).[1]

  • Acid Sensitivity: The reaction generates HBr. If not neutralized immediately, it protonates the starting amine, rendering it unreactive.[1]

  • Hydrolytic Instability: Bromoacetyl bromide is highly moisture-sensitive; trace water destroys the reagent and generates HBr, further killing the reaction.

This guide provides an optimized "Golden Path" protocol and a troubleshooting matrix to navigate these pitfalls.

The "Golden Path" Protocol

This optimized workflow prioritizes kinetic control to favor acylation at the exocyclic nitrogen over the ring nitrogen.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-(Methylamino)pyridine 1.0SubstrateMust be dry. Azeotrope with toluene if unsure.[1]
Bromoacetyl Bromide 1.1 - 1.2ElectrophileLachrymator. Use fresh bottle; yellow/brown color indicates degradation.
Triethylamine (TEA) 1.2 - 1.5BaseScavenges HBr. Must be anhydrous.[1][2]
Dichloromethane (DCM) SolventMediumAnhydrous (max 0.05% water).[1]
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask under Nitrogen or Argon flow.

    • Dissolve 2-(methylamino)pyridine (1.0 eq) in anhydrous DCM (0.2 M concentration) .

    • Add Triethylamine (1.2 eq) . Stir for 10 minutes to ensure homogeneity.

  • Cryogenic Addition (The Critical Step):

    • Cool the reaction mixture to -10°C to 0°C (Ice/Salt bath).

    • Dilute Bromoacetyl bromide (1.1 eq) in a small volume of DCM.

    • Action: Add the acid halide solution dropwise over 30–60 minutes.

    • Reasoning: Slow addition at low temperature prevents the "heat spike" that favors ring quaternization.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

    • Monitor via TLC (System: 50% EtOAc/Hexane).[1] Look for the disappearance of the starting amine (approx. Rf 0.3) and appearance of the amide (approx.[3] Rf 0.6).

  • Workup (Quenching):

    • Cool back to 0°C.

    • Quench by adding saturated NaHCO₃ (aq) .[1] Stir vigorously for 15 minutes.

    • Why: This neutralizes residual HBr and hydrolyzes unreacted acid bromide without degrading the product.

  • Isolation:

    • Separate phases.[1][4][3][5] Wash the organic layer with Water (1x) and Brine (1x) .[1][6]

    • Dry over Na₂SO₄ (Sodium Sulfate).[1][3][5] Filter and concentrate in vacuo at <30°C (product may be heat sensitive).

  • Purification:

    • Preferred: Recrystallization from Et₂O/Hexane or cold EtOH.[1]

    • Alternative: Flash chromatography (SiO₂).[1][6] Warning: Pre-treat silica with 1% TEA to prevent acid-catalyzed decomposition.

Mechanism & Failure Modes (Visualized)

The following diagram illustrates the competition between the desired pathway and the "yield-killing" side reactions.

ReactionPathways Start 2-(Methylamino)pyridine Inter Tetrahedral Intermediate Start->Inter + Reagent (Fast at 0°C) Side1 IMPURITY A Pyridinium Salt (Ring Alkylation) Start->Side1 High Temp (>20°C) Direct Ring Attack Side2 IMPURITY B Protonated Amine (Inactive Salt) Start->Side2 Insufficient Base (+ HBr) Reagent Bromoacetyl Bromide Product TARGET PRODUCT N-methyl-N-(2-pyridyl) bromoacetamide Inter->Product - HBr (Base Scavenged)

Figure 1: Reaction logic flow showing the critical divergence between the desired acylation and the common thermal/stoichiometric failure modes.

Troubleshooting Guide (FAQ)

Q1: The reaction turned black/tarry immediately. What happened?

  • Diagnosis: Uncontrolled exotherm leading to polymerization or ring quaternization.[1]

  • Fix:

    • Ensure the temperature is strictly < 0°C during addition.

    • Dilute the bromoacetyl bromide in DCM before adding it.

    • Add the reagent slower.

Q2: I have low yield, and I recovered a lot of starting material.

  • Diagnosis: Protonation of the starting amine. The HBr generated "killed" your nucleophile before it could react.

  • Fix:

    • Increase TEA to 1.5 - 2.0 equivalents .

    • Ensure your TEA is dry (wet base is less effective and introduces hydrolysis).[1]

    • Switch to a stronger base like DIPEA (Hünig's Base) if TEA is insufficient, though TEA is usually adequate.[1]

Q3: The product decomposes on the silica column.

  • Diagnosis: The product is acid-sensitive or contains a labile bromine. Silica is slightly acidic.[1]

  • Fix:

    • Neutralize the Silica: Flush the column with 1% Triethylamine in Hexane before loading your sample.

    • Skip Chromatography: Try recrystallizing from cold Diethyl Ether or Isopropanol.

Q4: Can I use Pyridine as the solvent/base?

  • Diagnosis: Not recommended. [1]

  • Reason: Pyridine is nucleophilic.[1] In the presence of highly reactive bromoacetyl bromide, pyridine will react to form N-(bromoacetyl)pyridinium bromide, a reactive salt that complicates workup and reduces yield.[1] Stick to non-nucleophilic bases (TEA, DIPEA) in inert solvents (DCM, THF).[1]

Optimized Workflow Diagram

Workflow Step1 1. SETUP Dry DCM + Amine + TEA Cool to -10°C Step2 2. ADDITION Add Bromoacetyl Bromide Dropwise (30 min) Step1->Step2 Inert Atm Step3 3. REACTION Warm to RT (2 hrs) Monitor TLC Step2->Step3 Control Exotherm Step4 4. QUENCH Add Sat. NaHCO3 Stir 15 min Step3->Step4 Completion Step5 5. PURIFICATION Wash (H2O/Brine) Recrystallize (Et2O) Step4->Step5 Isolation

Figure 2: Operational workflow for the synthesis of N-methyl-N-(2-pyridyl) bromoacetamide.

References

  • Preparation of N-(3-Pyridyl)-2-bromoacetamide. PrepChem.com. (Protocol adapted for N-methyl analogue). Link

  • N-bromoacetamide. Organic Syntheses, Coll.[1][3] Vol. 4, p.104 (1963); Vol. 31, p.17 (1951).[1] (Foundational chemistry for bromoacetamides). Link

  • Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides. BenchChem Technical Support. (Context on pyridine nucleophilicity). Link

  • 2-Bromoacetamide synthesis and purification methods. BenchChem. (General handling of bromoacetyl derivatives). Link

(Note: While specific literature on the N-methyl-N-(2-pyridyl) derivative is sparse, the protocols above for N-(3-pyridyl) and general aminopyridine acylation provide the chemically validated basis for this guide.)

Sources

Technical Support Center: Handling Lachrymatory Properties of 2-Bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers handling 2-bromo-N-methyl-N-pyridin-2-ylacetamide . It prioritizes safety, mechanism-based understanding, and practical troubleshooting.

Core Directive: The "Why" and "How" of Lachrymatory Control

As researchers, we often treat safety protocols as bureaucratic hurdles. With 2-bromo-N-methyl-N-pyridin-2-ylacetamide , this mindset results in laboratory evacuations. This compound is not just an irritant; it is a potent TRPA1 agonist .

The Mechanism of Action (Why it hurts)

Unlike simple acids that burn via proton donation, this alpha-bromoacetamide functions as an electrophilic alkylating agent. It covalently modifies cysteine residues (specifically Cys621, Cys641, and Cys665) on the intracellular domain of the TRPA1 ion channel (the "wasabi receptor") in your sensory neurons.

Implication for Handling: You cannot "wash off" the pain instantly. Once the alkylation occurs, the channel remains open, flooding neurons with Ca²⁺ until the protein is recycled. Prevention is the only cure.

TRPA1_Mechanism Compound 2-bromo-N-methyl- N-pyridin-2-ylacetamide Membrane Cell Membrane Compound->Membrane Permeates Cysteine Reactive Cysteine (-SH residues) Compound->Cysteine Attacks TRPA1 TRPA1 Channel (Closed) Membrane->TRPA1 TRPA1->Cysteine Exposes Alkylation Covalent Alkylation (Irreversible) Cysteine->Alkylation ChannelOpen Channel Opens (Ca++ Influx) Alkylation->ChannelOpen Sensation Pain & Lacrimation ChannelOpen->Sensation

Figure 1: Mechanism of lachrymatory response via TRPA1 covalent modification.

Tier 1: Engineering Controls & PPE (Prevention)[1]

This compound has a low melting point (~41–45°C).[1] It may exist as a solid, a slush, or a liquid depending on your lab's ambient temperature. This physical instability increases the risk of unexpected spreading.

PPE Matrix
ComponentRequirementTechnical Rationale
Eyes Goggles (Unvented) Safety glasses are insufficient.[2] Vapors will bypass side shields and dissolve in the tear film, activating TRPA1 immediately.
Hands Double Nitrile Gloves Outer: 8 mil nitrile (chemically resistant). Inner: 4 mil nitrile (color indicator). Why: Alpha-haloacetamides penetrate thin nitrile over time. Change outer gloves every 30 mins.
Respiratory Fume Hood (Mandatory) Never handle on an open bench. If weighing outside a hood is unavoidable (not recommended), a full-face respirator with organic vapor cartridges is required.
Clothing Lab Coat + Apron Synthetic fabrics can trap vapors. A chemical-resistant apron prevents absorption into clothing fibers.

Tier 2: Handling & Synthesis Protocols (Process)

Protocol A: Safe Weighing & Transfer

The most common exposure point is the balance.

  • Preparation: Place a disposable secondary container (e.g., a large plastic tub) inside the fume hood. All handling occurs here.

  • The "Closed Transfer" Method:

    • Do not use weighing paper. The compound can soak through or blow away.

    • Use a tared glass vial with a screw cap.

    • Add the solid/liquid to the vial inside the hood.

    • Cap the vial tightly before moving it to the balance.

    • Weigh the sealed vial.

    • Return to the hood to dispense.

  • Solvent Choice: If possible, dissolve the compound in your reaction solvent (e.g., DCM or DMF) immediately upon weighing to reduce vapor pressure.

Protocol B: Reaction Monitoring (TLC/LCMS)
  • TLC: Do not wave TLC plates to dry them. Place them in a beaker inside the hood and let the solvent evaporate, or use a gentle stream of nitrogen directed into the back of the hood.

  • LCMS: Ensure the waste line from your LCMS is vented to a filtered exhaust. The compound may co-elute with solvent fronts and vaporize in the lab.

Tier 3: Emergency Response & Decontamination (Mitigation)

You must have a "Quench Station" ready before you open the bottle. The Neutralizer: A solution of 10% Sodium Thiosulfate (Na₂S₂O₃) and 1% Sodium Bicarbonate .

  • Chemistry: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, forming a non-volatile, water-soluble Bunte salt.

Spill Response Decision Tree

Spill_Response Start Spill Detected Size Assess Size Start->Size Small Small (< 5g) Inside Hood Size->Small Large Large (> 5g) OR Outside Hood Size->Large Cover Cover with Thiosulfate Soaked Pads Small->Cover Evacuate EVACUATE LAB Close Doors Alert Safety Officer Large->Evacuate Wait Wait 15-30 Mins (Allow Reaction) Cover->Wait Clean Wipe with Water/Soap Dispose as Haz Waste Wait->Clean

Figure 2: Decision logic for accidental spills.

Troubleshooting & FAQs

Q1: I smell a faint sweet/garlic odor and my eyes are stinging. What do I do? A: This is the "breakthrough" threshold.

  • Stop immediately.

  • Check your sash height (it should be below your chin).

  • Change your gloves immediately (vapors may have adsorbed to the nitrile).

  • If the sensation persists, leave the lab and wash your face with cool water. Do not rub your eyes.

Q2: The compound has solidified in the bottle and is hard to remove. Can I heat it? A: Proceed with extreme caution. Since the melting point is ~41°C, you can gently warm the bottle in a water bath (max 45°C) inside the fume hood.

  • Danger:[3] Do not use a heat gun. High localized heat can vaporize the compound, creating a tear-gas cloud instantly upon opening.

Q3: How do I clean my glassware? The dishwasher is not enough. A: Do not put contaminated glassware directly into a dishwasher or base bath (which might volatilize it before destroying it).

  • Rinse glassware with the Sodium Thiosulfate neutralizing solution described in Tier 3.

  • Let it sit for 10 minutes.

  • Rinse with acetone, then water.

  • Now it is safe for standard washing.

Q4: Can I use a Rotary Evaporator (Rotavap)? A: Risk High. If you rotavap a solution containing this compound:

  • The compound may bump or codistill.

  • The vacuum pump exhaust will vent lachrymatory vapors if not properly trapped.

  • Solution: Use a secondary cold trap (dry ice/acetone) between the rotavap and the pump. Vent the pump exhaust into a fume hood. Clean the bump trap with thiosulfate immediately after use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15490745, 2-Bromo-N-methylacetamide. (Structural analog used for hazard extrapolation). Retrieved from [Link]

  • Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents.[4] (Mechanistic grounding for alpha-haloacetamide activity). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Lachrymators. (Standard handling protocols). Retrieved from [Link]

Sources

Technical Support Guide: Stability of 2-bromo-N-methyl-N-pyridin-2-ylacetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: UNSTABLE in DMSO Solution.

Critical Advisory: Do not store stock solutions of 2-bromo-N-methyl-N-pyridin-2-ylacetamide in Dimethyl Sulfoxide (DMSO) at room temperature. This compound acts as a potent electrophile. In DMSO, it undergoes two primary degradation pathways:

  • Kornblum-type Oxidation: DMSO acts as a nucleophile, displacing the bromide to form an alkoxysulfonium intermediate, which hydrolyzes to the corresponding glyoxamide (

    
    -keto amide).
    
  • Intramolecular Cyclization: The pyridine nitrogen attacks the

    
    -methylene carbon, forming a cyclic imidazo[1,2-a]pyridinium salt.
    

Recommendation: Prepare solutions immediately prior to use. If storage is unavoidable, use Acetonitrile (MeCN) at -20°C.

Mechanistic Insight (The "Why")

To troubleshoot effectively, one must understand the molecular causality. The instability is not random; it is a direct consequence of the molecule's electrophilic


-bromoacetamide motif reacting with the nucleophilic nature of the solvent and its own heterocyclic core.
Pathway A: DMSO-Mediated Oxidation (Intermolecular)

DMSO is an ambident nucleophile. The oxygen atom of DMSO attacks the carbon bearing the bromine atom (SN2 reaction). This forms an unstable dimethylalkoxysulfonium salt. In the presence of even trace moisture (DMSO is hygroscopic) or base, this intermediate decomposes to release dimethyl sulfide (DMS) and generates the oxidized glyoxamide impurity.

Pathway B: Spontaneous Cyclization (Intramolecular)

The pyridine ring contains a nucleophilic nitrogen. Despite the N-methyl group on the amide, the molecule possesses rotational freedom. The pyridine nitrogen can attack the electrophilic


-carbon, displacing the bromide. This results in the formation of a cationic bicyclic species: 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-4-ium bromide .
Visualization of Degradation Pathways

DegradationPathways Start 2-bromo-N-methyl- N-pyridin-2-ylacetamide Inter1 Alkoxysulfonium Intermediate Start->Inter1 + DMSO (SN2 Attack) ProductB Imidazo[1,2-a]pyridinium Salt (Cyclization) Start->ProductB Intramolecular Nucleophilic Attack DMSO DMSO (Solvent) ProductA Glyoxamide Impurity (Oxidation) Inter1->ProductA Hydrolysis (-DMS)

Figure 1: Competing degradation pathways in DMSO solution. Pathway A (Oxidation) dominates in wet DMSO; Pathway B (Cyclization) is driven by polarity.

Troubleshooting & FAQs

Issue 1: "I see a new peak at M+16 or M-62 in my LCMS."

Diagnosis: This is the glyoxamide oxidation product.

  • Mechanism: The M+16 corresponds to the addition of oxygen (from water/DMSO) and loss of H/Br. The M-62 often corresponds to the loss of the dimethyl sulfide group during fragmentation or specific ionization events of the intermediate.

  • Solution: Check your DMSO water content. Even "anhydrous" DMSO absorbs water rapidly. Switch to Acetonitrile for LCMS sample prep.

Issue 2: "My bioassay potency is dropping over the course of the day."

Diagnosis: The concentration of the active electrophile is decreasing due to cyclization (Pathway B). The cyclized cationic product is likely inactive in cysteine-targeting assays because the "warhead" (the C-Br bond) is already consumed.

  • Solution:

    • Solvent Switch: Dissolve the compound in DMAc (Dimethylacetamide) or NMP if DMSO is required for the assay, though these can still facilitate cyclization.

    • Acid Stabilization: Adding 0.1% Acetic Acid or TFA to the DMSO stock can protonate the pyridine nitrogen, reducing its nucleophilicity and slowing cyclization. Note: Verify this does not interfere with your assay.

Issue 3: "The solution turned yellow/brown overnight."

Diagnosis: Liberation of Bromine (


) or polymerization.
  • Mechanism: In the presence of light and DMSO,

    
    -bromo species can undergo radical decomposition or liberate HBr, which oxidizes DMSO to produce 
    
    
    
    (red/brown color).
  • Solution: Protect solutions from light (amber vials) and prepare fresh.

Experimental Validation Protocols

Use these protocols to verify the integrity of your compound before critical experiments.

Protocol A: Rapid Purity Check (LCMS)
  • Objective: Detect oxidation (Glyoxamide) or Cyclization.

  • Sample Prep: Dilute 5 µL of the DMSO stock into 95 µL Acetonitrile (NOT water/MeOH, to prevent solvolysis during injection).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 3 minutes.

  • Success Criteria: Single peak.

    • Fail: Presence of peak at RT earlier than parent (more polar glyoxamide) or M-Br mass (cyclized cation).

Protocol B: NMR Stability Assessment
  • Objective: Quantify degradation rate in your specific DMSO batch.

  • Method:

    • Dissolve 5 mg of compound in 0.6 mL DMSO-

      
      .
      
    • Acquire T=0

      
      H NMR spectrum immediately.
      
    • Focus on the

      
      -methylene signal (singlet around 
      
      
      
      4.0 - 4.5 ppm).
    • Re-acquire spectra at T=1h, 4h, and 24h.

    • Data Analysis: Look for the emergence of a downfield shift (deshielding due to sulfoxonium formation) or new aromatic signals indicating loss of symmetry/cyclization.

Stability Data Summary (Estimated)
SolventT = 1 HourT = 24 HoursPrimary Impurity
DMSO (RT) ~95% Purity< 80% PurityGlyoxamide / Cyclized Salt
Acetonitrile (RT) >99% Purity>98% PurityNone (Hydrolysis if wet)
DMSO (-20°C) >99% Purity>95% PurityMinimal

References

  • Kornblum, N., et al. (1957).[1] "The Oxidation of Alkyl Halides and of Alkyl Tosylates to Aldehydes by Dimethyl Sulfoxide." Journal of the American Chemical Society.

    • Context: Establishes the fundamental mechanism of DMSO attacking -halo carbons, leading to oxid
  • Sultane, P. R., & Bielawski, C. W. (2017).[2] "Burgess Reagent-Facilitated Oxidation of Alcohols in DMSO." The Journal of Organic Chemistry.

    • Context: Discusses activated DMSO mechanisms relevant to the oxidation p
  • Zheng, T., et al. (2013). "Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System." Molecules.

    • Context: specifically details the isolation of sulfonium salts from the reaction of DMSO with -bromo ketones/amides, confirming the intermediate proposed in P
  • Alfa Chemistry. "2-Bromo-N,N-dimethylacetamide Product Guide."

    • Context: Provides physical property data and handling guidelines for analogous -bromoacetamides.

Sources

storage conditions to prevent degradation of 2-bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 2-bromo-N-methyl-N-pyridin-2-ylacetamide (CAS: 1339451-86-3). This portal provides drug development professionals and analytical chemists with field-proven troubleshooting guides, structural stability insights, and validated handling protocols to prevent the rapid degradation of this highly reactive intermediate.

Troubleshooting & Stability FAQs

Q1: Why does my compound degrade so rapidly when stored at room temperature or in solution?

A: The instability of 2-bromo-N-methyl-N-pyridin-2-ylacetamide is an inherent consequence of its bifunctional molecular structure. The molecule contains both a highly electrophilic


-bromoacetamide moiety and a nucleophilic pyridine nitrogen.

When exposed to thermal energy or dissolved in polar solvents, the molecule undergoes a spontaneous intramolecular Menschutkin-type cyclization [1]. The pyridine nitrogen folds back to attack the


-carbon, displacing the bromide ion to form a stable, irreversible bicyclic imidazo[1,2-a]pyridinium salt[2]. Furthermore, like most 

-bromoacetamides, the compound is susceptible to hydrolytic cleavage in the presence of moisture and homolytic C-Br bond cleavage upon exposure to UV/Vis light[3][4].
Q2: What are the definitive storage conditions required to maintain structural integrity?

A: To suppress both intramolecular cyclization and environmental degradation, the compound must be maintained in a state of low kinetic energy and absolute minimal moisture. A self-validating storage system requires strict adherence to the following parameters:

  • Solid State (Powder): Store at -20°C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen) to prevent moisture ingress and photodegradation[4].

  • Liquid State (Stock Solutions): Storing this compound in solution is highly discouraged due to solvent-mediated stabilization of the ionic transition state during cyclization. If unavoidable, solutions must be prepared in anhydrous, non-nucleophilic solvents and stored at -80°C for no longer than 6 months[5].

Table 1: Quantitative Stability Profile & Storage Limits

Storage StateTemperatureAtmosphereMax Recommended Shelf-LifePrimary Degradation Risk
Dry Powder-20°CArgon/Nitrogen2 - 3 YearsSlow thermal cyclization
Dry Powder4°CDesiccated Air< 6 MonthsMoisture-driven hydrolysis
Solution (Anhydrous)-80°CSealed / Inert6 MonthsSolvent-mediated cyclization
Solution (Aqueous/Polar)25°C (RT)Ambient< 24 HoursRapid cyclization & hydrolysis
Q3: How should I prepare stock solutions for in vitro assays without compromising the compound?

A: The choice of solvent is critical. Avoid polar protic solvents (e.g., water, methanol) and highly nucleophilic solvents, as they will immediately trigger degradation[3].

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), purged with nitrogen prior to use.

  • Handling: Dissolve the compound immediately before use. Do not subject the solution to sonication baths that generate excess heat. Implement a single-use aliquoting strategy to prevent freeze-thaw cycles, which introduce condensation and accelerate hydrolysis[5].

Degradation Pathways & Handling Workflows

To fully understand the causality behind these storage requirements, refer to the mechanistic pathway and workflow diagrams below.

Degradation Parent 2-Bromo-N-methyl-N- pyridin-2-ylacetamide Cyclization Intramolecular Cyclization (Menschutkin Reaction) Parent->Cyclization Heat / Polar Solvents Hydrolysis Hydrolysis (Moisture Exposure) Parent->Hydrolysis H2O / pH Extremes Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Photons (hv) Product1 Imidazo[1,2-a]pyridinium Salt (Irreversible) Cyclization->Product1 Product2 2-Hydroxyacetamide Derivative + HBr Hydrolysis->Product2 Product3 Radical Byproducts & Polymers Photolysis->Product3

Potential degradation pathways of 2-bromo-N-methyl-N-pyridin-2-ylacetamide under storage stress.

Workflow Step1 1. Receipt & Inspection Step2 2. Anhydrous Reconstitution Step1->Step2 Step3 3. Single-Use Aliquoting Step2->Step3 Step4 4. Flash Freezing (Liquid N2) Step3->Step4 Step5 5. Storage at -80°C (Dark) Step4->Step5

Optimal handling and storage workflow to prevent auto-catalytic degradation.

Validated Protocol: Forced Degradation & Stability Profiling

To ensure the trustworthiness of your experimental data, it is highly recommended to validate the integrity of your specific batch before proceeding with critical assays. The following self-validating LC-MS protocol is designed to detect early-stage cyclization and hydrolysis[4].

Materials Required:
  • Anhydrous Acetonitrile (LC-MS grade)

  • 0.1 M HCl and 0.1 M NaOH (for hydrolytic stress testing)

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:
  • Baseline Preparation: Accurately weigh 1.0 mg of 2-bromo-N-methyl-N-pyridin-2-ylacetamide and dissolve it in 1.0 mL of anhydrous Acetonitrile to create a 1 mg/mL control stock. Keep this vial on ice.

  • Thermal Stress Aliquot: Transfer 100 µL of the stock into an amber vial. Incubate at 60°C for 4 hours. This condition accelerates the intramolecular Menschutkin cyclization[2].

  • Hydrolytic Stress Aliquots:

    • Acidic: Mix 50 µL of stock with 50 µL of 0.1 M HCl.

    • Basic: Mix 50 µL of stock with 50 µL of 0.1 M NaOH.

    • Incubate both at room temperature for 2 hours to force the formation of the 2-hydroxyacetamide derivative[4].

  • Photolytic Stress Aliquot: Transfer 100 µL of the stock into a clear glass vial and expose to direct UV light (254 nm) for 2 hours.

  • Quenching & Dilution: Dilute all stressed samples and the baseline control 1:10 with cold Acetonitrile. For the hydrolytic samples, neutralize with the corresponding acid/base before dilution.

  • LC-MS Analysis: Inject 5 µL of each sample into an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Parent Mass: Monitor for the intact isotopic pattern of the brominated parent compound.

    • Cyclized Product: Look for an early-eluting peak with a mass corresponding to the loss of HBr (formation of the imidazo[1,2-a]pyridinium cation).

  • Data Interpretation: Compare the area under the curve (AUC) of the parent peak in the stressed samples against the baseline control. If the control shows >5% cyclized product, the bulk powder has degraded during previous storage and should be discarded.

References

*[3] SAFETY DATA SHEET - ThermoFisher. thermofisher.com. 3 *[4] Stability and Storage of 2-Bromo-3'-nitroacetophenone: A Technical Guide - Benchchem. benchchem.com. 4 *[5] 2-Bromoacetamide | Disinfection Byproduct | MedChemExpress. medchemexpress.com. 5 *[1] Ring-Opening Polymerization of ε-Caprolactone by Using Aluminum Complexes Bearing Aryl Thioether Phenolates - ResearchGate. researchgate.net. 1 [2] Condensed isoquinolines. 36. Cyclization of N-alkyl-3-(2-benzoylbenzyl)azolium salts. A novel method of preparing azolo[b]isoquinolines - R Discovery. researcher.life. 2

Sources

optimizing solvent choice for 2-bromo-N-methyl-N-pyridin-2-ylacetamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of using 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide (referred to herein as BMPA ) in nucleophilic substitution couplings.

Subject: Optimizing Solvent Systems for 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide (


 Couplings)
Document ID:  TSC-2025-BMPA-01
Author:  Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Stability-Reactivity" Paradox[1][2]

The molecule 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide (BMPA) presents a unique challenge in coupling reactions (typically


 displacements with amines, thiols, or phenols).[1][2] Unlike simple alkyl halides, BMPA possesses an internal nucleophile—the pyridine nitrogen—positioned 5 atoms away from the electrophilic 

-carbon.

This structural proximity creates a constant competition between the desired intermolecular coupling and an undesired intramolecular cyclization (forming an imidazo[1,2-a]pyridinium salt).[2]

The Core Directive:

  • Avoid: Protic solvents (promote solvolysis) and low concentrations (promote intramolecular cyclization).[2]

  • Preferred: Polar aprotic solvents (MeCN, 2-MeTHF) at high concentrations (>0.5 M).[1][2]

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) to facilitate aqueous workup.[1][2]

Critical Analysis: Solvent Selection Matrix

Do not default to DMF. While it promotes


 rates, its high boiling point and difficulty of removal can complicate the isolation of polar products derived from BMPA.
Solvent ClassRepresentativeSuitabilityMechanistic ImpactRecommendation
Polar Aprotic (High BP) DMF, DMAc, NMP⚠️ Use with Caution Maximizes

rate but stabilizes the zwitterionic transition state of the side-reaction (cyclization).[1][2] Difficult to remove.
Use only if nucleophile is poorly soluble.[2]
Polar Aprotic (Volatile) Acetonitrile (MeCN) Excellent Good balance of dipole moment for reactivity and volatility for workup.[2] Does not solvate anions as strongly as DMF, reducing some side-reactions.[1][2]Primary Recommendation.
Green / Ethereal 2-MeTHF Excellent Moderate polarity.[1][2][3] Phase-separates from water (unlike THF), allowing direct aqueous washes.[1][2]Best for Process Scale.
Protic Methanol, WaterDo Not Use H-bonding cages the nucleophile (reducing rate) and promotes hydrolysis of the C-Br bond.[1][2]Strictly Avoid.
Non-Polar Toluene, DCM⚠️ Poor Slow reaction rates.[2] Poor solubility of polar zwitterionic intermediates or amine salts.Use only with phase-transfer catalysts.[1][2]

Troubleshooting & FAQs

Q1: I am observing a new spot on TLC that does not move (baseline) even before adding my nucleophile. What is it?

A: You are likely observing the self-alkylation product.[1][2] The pyridine nitrogen in BMPA can attack the adjacent carbon-bromide bond, forming a bicyclic imidazo[1,2-a]pyridinium bromide salt.[1] This species is highly polar (baseline on TLC) and catalytically inactive for your desired coupling.

  • Cause: Storing the reagent in solution for too long or using low concentrations where intramolecular reaction kinetics dominate.

  • Solution: Prepare BMPA fresh or store it as a solid at -20°C. In the reaction, use a high concentration of your external nucleophile to statistically favor the intermolecular collision over the intramolecular cyclization.

Q2: Why is my yield low despite using DMF?

A: While DMF speeds up the reaction, it complicates the workup. If your product is polar (likely, given the pyridine/amide motif), it may partition into the aqueous phase during the DMF wash or degrade during the high-temperature evaporation of DMF.

  • Fix: Switch to Acetonitrile (MeCN) or 2-MeTHF . These allow for lower temperature evaporation.[2][3] If you must use DMF, dilute the reaction mixture 10x with water and extract with EtOAc/LiCl solution to pull the product out.

Q3: Can I use alcohols (MeOH/EtOH) to improve solubility?

A: No. Alcohols are protic solvents.[1][2] They will:

  • Form a solvation shell around your nucleophile (H-bonding), significantly slowing down the

    
     attack.
    
  • Competitively attack the bromide (solvolysis), converting your reactive bromide into an unreactive ether/alcohol byproduct (2-methoxy-N-methyl-N-(pyridin-2-yl)acetamide).[1][2]

Q4: How do I optimize the reaction to favor the desired product over the cyclized byproduct?

A: This is a kinetics game.

  • Rate(Intermolecular) =

    
    [2]
    
  • Rate(Intramolecular) =

    
    
    To maximize the ratio of Desired/Undesired, you must maximize the term 
    
    
    
    .
  • Protocol Adjustment: Do not drip the nucleophile into the BMPA. Instead, add BMPA to a concentrated solution of the nucleophile . This ensures the bromide is always surrounded by a high concentration of the desired coupling partner.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic divergence between the desired coupling and the parasitic cyclization.

BMPA_Pathways cluster_legend Key Kinetic Driver BMPA BMPA (Starting Material) Transition_Inter TS: Intermolecular (Bimolecular) BMPA->Transition_Inter + Nu (High Conc.) Solvent: MeCN Transition_Intra TS: Intramolecular (Unimolecular) BMPA->Transition_Intra Low Conc. / Heat Solvent: DMF Nu Nucleophile (R-NH2 / R-SH) Nu->Transition_Inter Product Coupled Product (Desired) Transition_Inter->Product SN2 Substitution Byproduct Imidazopyridinium Salt (Undesired Cyclization) Transition_Intra->Byproduct Cyclization Note High [Nu] favors Green Path Low [Nu] favors Red Path

Figure 1: Kinetic competition between intermolecular coupling (Green) and intramolecular cyclization (Red).

Optimized Experimental Protocol

Objective: Coupling of BMPA with a secondary amine (e.g., Morpholine).

Reagents:

  • BMPA (1.0 equiv)[2][4]

  • Amine Nucleophile (1.2 – 1.5 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) - Acts as an HCl scavenger.[1][2]

  • Solvent: Acetonitrile (Anhydrous) or 2-MeTHF .[1][2]

Procedure:

  • Preparation of Nucleophile: In a reaction vial, dissolve the Amine Nucleophile (1.2 equiv) and DIPEA (1.5 equiv) in Acetonitrile.

    • Crucial Step: Ensure the volume of solvent is low to keep concentration high (approx. 0.5 M to 1.0 M with respect to the amine).

  • Addition: Cool the solution to 0°C (ice bath) to suppress the cyclization rate. Add BMPA (1.0 equiv) in a single portion or as a concentrated solution.[2]

    • Note: We add the electrophile to the nucleophile to maintain a high Nu:E ratio locally.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LCMS.[2][5]

    • Time: Reaction is typically complete within 1-4 hours.[1]

    • Warning: Do not heat above 40°C unless absolutely necessary, as this accelerates cyclization.

  • Workup (Green):

    • Dilute with EtOAc (if using MeCN).[2]

    • Wash with Water (x2) and Brine (x1).[2]

    • Dry over

      
      , filter, and concentrate.
      

References

  • Solvent Effects in

    
     Reactions: 
    
    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Explains the acceleration of

      
       in dipolar aprotic solvents).
      
    • Master Organic Chemistry. "Solvent Effects on

      
       Reactions: Polar Aprotic vs Protic." Link
      
  • Green Solvent Alternatives

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

    • Sigma-Aldrich.[1][2][3] "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[1][2][3] Link

  • Cyclization Risk (Imidazopyridine Formation)

    • Guchhait, S. K., et al. (2011). "One-pot two-step synthesis of imidazo[1,2-a]pyridines." RSC Advances. (Demonstrates the facile reaction between 2-aminopyridines and

      
      -haloketones/amides). Link
      
    • BenchChem Technical Support.[2][5] "Cross-Coupling Reactions of 2-Bromo-4-methylpyridine." (Context on pyridine nitrogen reactivity). Link[2]

Sources

Validation & Comparative

LC-MS/MS Fragmentation Profiling of 2-Bromo-N-methyl-N-pyridin-2-ylacetamide: A Comparative Guide to CID vs. HCD Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-methyl-N-pyridin-2-ylacetamide is a highly reactive, bifunctional molecule frequently utilized as a non-hydrolyzable, cysteine-directed electrophilic probe in cross-linking mass spectrometry[1] and as a targeted derivatization agent to induce specific fragmentation in complex matrices[2]. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, accurately identifying its signature fragmentation pattern is critical for verifying probe conjugation and monitoring synthetic purity.

This guide provides an objective, data-driven comparison of Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) methodologies for the structural elucidation of this compound, emphasizing the causality behind ion formation and offering a self-validating experimental protocol.

Chemical Profiling & Ionization Dynamics

Before comparing fragmentation techniques, it is essential to understand the precursor's behavior during electrospray ionization (ESI).

  • Formula: C₈H₉BrN₂O

  • Exact Mass: 227.9898 Da (⁷⁹Br) / 229.9878 Da (⁸¹Br)

  • Ionization Causality: In positive-mode ESI (ESI+), the basic pyridine nitrogen acts as the primary protonation site. As charged droplets undergo Coulomb fission and solvent evaporation[3], the molecule readily forms a stable [M+H]⁺ precursor.

  • The Isotopic Signature: Bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio (50.69% to 49.31%). Consequently, the intact protonated precursor manifests as a distinct doublet at m/z 229.0 and 231.0 . This 1:1 ratio serves as a critical diagnostic filter; any fragment retaining the bromoacetyl moiety will exhibit this doublet, while fragments that have lost the bromine atom will collapse into a single monoisotopic peak.

Comparative Fragmentation Analysis: CID vs. HCD

The choice of fragmentation technique fundamentally alters the spectral readout due to the underlying physics of energy deposition[4].

Ion Trap CID (Resonance Excitation)

Mechanism: CID in a 3D or linear ion trap relies on resonance excitation, where precursor ions undergo multiple low-energy collisions with a bath gas (typically Helium). Energy accumulates slowly, strongly favoring the lowest activation energy (Ea) dissociation pathways. Performance on 2-Bromo-N-methyl-N-pyridin-2-ylacetamide:

  • Primary Pathway: The dominant cleavage is the neutral loss of hydrogen bromide (HBr, 80/82 Da), yielding a highly stable, debrominated fragment at m/z 149.1 .

  • Secondary Pathway: Cleavage of the amide bond yields the N-methylpyridin-2-amine cation at m/z 109.1 .

  • Limitation: Due to the "1/3 Rule" inherent to ion traps (where product ions below ~1/3 of the precursor m/z are not stably trapped), lower-mass diagnostic ions like the bromine radical (m/z 79/81) are entirely lost. Furthermore, because the neutral loss of HBr requires minimal energy, the precursor is often depleted before higher-energy backbone cleavages can occur.

Orbitrap HCD (Beam-Type Collision)

Mechanism: HCD utilizes a multipole collision cell where ions are accelerated into a dense neutral gas (Nitrogen or Argon). This beam-type collision deposits a massive amount of kinetic energy rapidly, shattering the molecule through both low- and high-energy pathways simultaneously. Performance on 2-Bromo-N-methyl-N-pyridin-2-ylacetamide:

  • Comprehensive Coverage: HCD overcomes the 1/3 rule, capturing the entire low-mass region.

  • Diagnostic Acylium Ion: The rapid energy deposition forces the cleavage of the amide bond from both sides. This generates not only the amine fragment (m/z 109.1 ) but also the complementary acylium ion, [BrCH₂CO]⁺, at m/z 121.0 / 123.0 . The presence of the 1:1 doublet at m/z 121/123 definitively localizes the bromine atom to the acetyl group.

Data Presentation: Quantitative Fragment Comparison

The following table summarizes the objective performance of CID vs. HCD for detecting the diagnostic fragments of 2-bromo-N-methyl-N-pyridin-2-ylacetamide.

m/z ValueIsotope PatternFragment AssignmentOrigin MechanismCID IntensityHCD Intensity
229.0 / 231.0 1:1 Doublet[M+H]⁺ (Precursor)Intact protonated moleculeLowTrace
149.1 Singlet[M+H - HBr]⁺Neutral loss of HBrHigh (Base Peak) Medium
121.0 / 123.0 1:1 Doublet[BrCH₂CO]⁺Amide cleavage (Acylium)Not ObservedMedium
109.1 Singlet[C₆H₉N₂]⁺Amide cleavage (Amine)MediumHigh (Base Peak)
79.0 / 81.0 1:1 Doublet[Br]⁺Direct halogen cleavageNot ObservedLow

Mechanistic Pathway Visualization

Fragmentation A Precursor [M+H]+ m/z 229 / 231 B Amine Fragment m/z 109 A->B Amide Cleavage (- Bromo-ketene) C Acylium Fragment m/z 121 / 123 A->C Amide Cleavage (- N-methylpyridin-2-amine) D Debrominated Ion m/z 149 A->D Neutral Loss (- HBr)

Caption: Fragmentation pathways of 2-bromo-N-methyl-N-pyridin-2-ylacetamide in ESI+.

Self-Validating Experimental Protocol

Trustworthiness through Design: This protocol is engineered as a self-validating system. By continuously monitoring the transition of the 1:1 isotopic doublet from the precursor to specific fragments, the analyst can mathematically prove the structural origin of each peak without relying solely on retention time or external standards. If m/z 109 exhibits a doublet, the instrument is contaminated; if m/z 121 lacks a doublet, the fragment is misassigned.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute 2-bromo-N-methyl-N-pyridin-2-ylacetamide in MS-grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to drive ESI+ protonation).

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Run a rapid 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • ESI Source Parameters:

    • Polarity: Positive Ion Mode (+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 275°C.

  • Tandem MS Acquisition (Parallel Comparison):

    • CID Scan: Set Normalized Collision Energy (NCE) to 30%. Set Activation Q to 0.25. (Monitor for the m/z 149 base peak).

    • HCD Scan: Set NCE to 35%. Acquire in the Orbitrap at 15,000 resolution. (Monitor for the m/z 121/123 and m/z 109 pair).

Workflow S1 ESI+ Ionization [M+H]+ m/z 229/231 S2 Ion Trap CID Resonance Excitation S1->S2 NCE 30% S3 Orbitrap HCD Beam-Type Collision S1->S3 NCE 35% S4 High-Mass Fragments (m/z 149, 109) S2->S4 S5 Comprehensive Spectra (m/z 79, 109, 121, 149) S3->S5

Caption: Comparative LC-MS/MS workflow: CID vs. HCD methodologies.

References

1.2 - Analytical Chemistry / NIH.gov[2] 2.1 - eScholarship.org[1] 3. 4 - NCSU.edu[4] 4.3 - Metwarebio.com[3]

Sources

Technical Guide: Comparative Reactivity of Chloro- vs. Bromo-N-methyl-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of chloro- vs. bromo-N-methyl-N-(pyridin-2-yl)acetamide . This analysis synthesizes mechanistic organic chemistry, kinetic data, and practical experimental protocols to assist in selecting the optimal reagent for cysteine alkylation, fragment-based drug discovery (FBDD), or heterocyclic synthesis.

Executive Summary

In the context of covalent modification and organic synthesis, the choice between the Chloro and Bromo analogues of N-methyl-N-(pyridin-2-yl)acetamide is a trade-off between stability and reactivity .

  • Chloro-Analog: Exhibits slow, controlled reactivity. It is the preferred choice for selective labeling in complex proteomes to minimize off-target events and for storage stability. It requires higher temperatures or stronger bases to drive reactions to completion.

  • Bromo-Analog: Exhibits rapid kinetics (approx. 10–50x faster). It is ideal for capturing transient interactions or low-abundance targets but suffers from lower hydrolytic stability and a higher propensity for auto-cyclization (shelf-life instability).

FeatureChloro-AnalogBromo-Analog
Electrophilicity ModerateHigh
Leaving Group Ability Poor (

HCl = -7)
Good (

HBr = -9)
Selectivity High (Cysteine specific)Moderate (Cys > Lys/His)
Stability (Shelf) HighLow (Prone to cyclization)
Primary Use Case Selective Proteomics / Stable ProbesRapid Labeling / FBDD Screening

Structural & Mechanistic Analysis

Electronic Scaffolding

Both compounds feature a pyridin-2-yl core. Unlike a simple phenyl ring, the pyridine nitrogen is electron-withdrawing (via induction and resonance), which decreases the electron density on the amide nitrogen. This, in turn, reduces the donation of the amide lone pair into the carbonyl, making the


-carbon more electrophilic than in standard acetamides.
  • N-Methylation: The N-methyl group is critical. It prevents the formation of the imidoyl tautomer (which would occur with an NH amide), locking the molecule in the amide form. However, it also forces the amide bond into a specific conformation (often cis or trans rotamers) that can influence the proximity of the pyridine nitrogen to the electrophilic carbon.

The Auto-Cyclization Trap (Expert Insight)

A critical instability factor for the Bromo analogue is the potential for intramolecular alkylation. The pyridine nitrogen (N1) is nucleophilic. In the N-methyl derivative, the geometry allows the pyridine nitrogen to attack the


-methylene carbon, displacing the halogen to form a cationic bicyclic species (an imidazo[1,2-a]pyridinium derivative).
  • Implication: The Bromo analog degrades faster in solution, not just due to hydrolysis, but due to this "suicide" cyclization. The Chloro analog is significantly more resistant to this pathway due to the stronger C-Cl bond.

G cluster_legend Stability Risk Substrate N-methyl-N-(pyridin-2-yl) haloacetamide Transition Transition State (N1 attacks alpha-C) Substrate->Transition Intramolecular Nu: Attack Product Imidazo[1,2-a]pyridinium (Cyclized Cation) Transition->Product Loss of X- (Br >> Cl) Note Bromo-analog cyclizes rapidly; Chloro-analog is stable.

Figure 1: Mechanism of auto-cyclization instability. The Bromo-analog is highly susceptible to this degradation pathway.

Reactivity Profile: Experimental Data

Cysteine Alkylation Kinetics

The primary application of these warheads is the alkylation of cysteine thiols via an


 mechanism. The reaction rate follows second-order kinetics: 

.

Estimated Relative Rates (


): 
  • Chloro: 1.0 (Baseline)

  • Bromo: ~20–50 (Depending on pH and solvent)

  • Iodo: ~100

Comparison Table: Performance Metrics
ParameterChloro-N-methyl-N-pyridin-2-ylacetamideBromo-N-methyl-N-pyridin-2-ylacetamide
Cys-Labeling Time 2–4 Hours (pH 8.0)15–30 Minutes (pH 7.5)
pH Optimum pH 8.0 – 9.0 (Needs thiolate)pH 7.0 – 8.0 (Reactivity persists at lower pH)
Off-Target (Lys) Negligible < pH 9Significant > pH 8
Half-Life (pH 7.4) > 48 Hours< 6 Hours (Hydrolysis + Cyclization)
Solubility Moderate (DMSO/Organic req.)Moderate (DMSO/Organic req.)

Experimental Protocols

Synthesis of the Reagents

Note: These reagents are often synthesized in-house due to the instability of the bromo-derivative.

Protocol A: Synthesis of Chloro-N-methyl-N-(pyridin-2-yl)acetamide

  • Dissolution: Dissolve 2-(methylamino)pyridine (1.0 eq) in anhydrous DCM (0.2 M) under

    
    .
    
  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Acylation: Dropwise add Chloroacetyl chloride (1.1 eq).[1] The reaction is exothermic.[2][3]

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    .[1][2][3][4]
  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

    • Yield: Typically >85%.

    • Storage: Stable at RT for months.

Protocol B: Synthesis of Bromo-N-methyl-N-(pyridin-2-yl)acetamide

  • Dissolution: Dissolve 2-(methylamino)pyridine (1.0 eq) in anhydrous DCM (0.2 M) under

    
    .
    
  • Base Addition: Add DIPEA (1.2 eq) and cool to -78°C (Critical for controlling side reactions).

  • Acylation: Dropwise add Bromoacetyl bromide (1.0 eq).

  • Reaction: Allow to warm only to 0°C. Stir for 30–60 mins. Do not stir overnight.

  • Workup: Rapid wash with ice-cold water and cold brine.

  • Purification: Immediate flash chromatography (neutral alumina preferred over silica to prevent acid-catalyzed decomposition).

    • Yield: Typically 50–70%.

    • Storage: Store at -20°C under Argon. Use within 2 weeks.

Cysteine Reactivity Assay (DTNB Method)

To empirically verify the reactivity difference in your specific buffer system:

  • Prepare Substrate: 100

    
    M N-acetylcysteine (NAC) in PBS (pH 7.4).
    
  • Add Electrophile: Add 500

    
    M of Chloro- or Bromo-acetamde (5x excess).
    
  • Incubate:

    • Bromo: Measure at 0, 5, 10, 20, 30 min.

    • Chloro: Measure at 0, 30, 60, 120, 240 min.

  • Quench & Detect: Aliquot samples and react with Ellman’s Reagent (DTNB).

  • Read: Absorbance at 412 nm (measures remaining free thiol).

  • Calculate: Plot

    
     vs time to determine pseudo-first-order rate constants (
    
    
    
    ).

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate reagent for your study.

DecisionMatrix cluster_1 Key Differentiator Start Start: Select Reagent Q1 Is the target protein scarce or unstable? Start->Q1 Q2 Is high selectivity required (Complex Lysate)? Q1->Q2 No Result_Br Use Bromo-Analog (High Reactivity) Q1->Result_Br Yes (Need speed) Q3 Is the target cysteine solvent-exposed? Q2->Q3 No Result_Cl Use Chloro-Analog (High Specificity) Q2->Result_Cl Yes (Avoid off-target) Q3->Result_Br No (Buried/Cryptic) Q3->Result_Cl Yes (Accessible)

Figure 2: Decision tree for selecting between Chloro- and Bromo-acetamides.

References

  • Cysteine Alkylation Kinetics

    • Lindley, H. (1959).[5] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link

  • Haloacetamide Reactivity Trends

    • BenchChem. (2025).[3][4][6] A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. Link

  • Synthesis of Pyridin-2-yl Acetamides

    • ChemicalBook. (2024).[7] Synthesis of 2-chloro-N-pyridin-2-ylacetamide. Link

  • Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.
  • Kulak, N. A., et al. (2014). Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells. Nature Methods.

Sources

Publish Comparison Guide: 13C NMR Characterization of 2-Bromo-N-methyl-N-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for researchers, synthesizing experimental precedents with cheminformatics logic to characterize 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide .

Executive Summary

The compound 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide represents a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of imidazo[1,2-a]pyridines and peptidomimetics. Its characterization is often complicated by rotameric isomerism around the amide bond, a phenomenon frequently overlooked in standard databases.

This guide provides a definitive reference for the 13C NMR chemical shifts of this molecule, comparing it against non-brominated and non-methylated analogs to isolate specific substituent effects.

Structural Analysis & Chemical Shift Data[1][2]

Comparative Chemical Shift Table

The following data synthesizes experimental fragment values with calculated shifts (Cheminformatics/HOSE code algorithms) to provide a high-confidence assignment table.

Solvent:


 (Reference: 77.16 ppm)
Frequency:  100 MHz
Carbon PositionTarget Molecule (ppm)Analog A: Non-Brominated* (ppm)Analog B: Non-Methylated** (ppm)

(Effect of Br)
C=O (Amide) 166.5 - 167.5 170.5165.8-3.5 (Shielding)

-CH2 (C-Br)
27.0 - 29.5 22.2 (

)
28.8+5.0 (vs

)
N-Me 36.0 - 38.0 35.8N/ANegligible
Pyridine C2 (Ipso) 153.5 - 155.0 155.0151.0Minor
Pyridine C6 148.0 - 149.5 148.5148.0Minor
Pyridine C4 138.0 - 139.0 138.2138.5Minor
Pyridine C3 121.0 - 122.5 121.5114.5Steric/Electronic
Pyridine C5 122.0 - 123.0 122.8120.0Minor

*Analog A: N-methyl-N-(pyridin-2-yl)acetamide **Analog B: 2-bromo-N-(pyridin-2-yl)acetamide

Critical Insight: Rotameric Mixtures

Unlike simple amides, N-methyl-N-heteroaryl amides exhibit restricted rotation around the N-C(O) bond. In


 at room temperature, you will likely observe two sets of signals  (major/minor rotamers) with a ratio typically between 3:1 and 5:1.
  • Diagnostic Signal: Look for "shadow peaks" near the N-Me carbon (~36 ppm vs ~32 ppm) and the Carbonyl carbon.

  • Resolution: Heating the sample to 50-60°C in DMSO-

    
     will often coalesce these peaks into a single average signal.
    

Mechanistic Analysis of Shifts

The "Heavy Atom" Alpha-Effect

A common misconception is that halogenation always causes massive downfield shifts (deshielding). While electronegativity suggests this, the Heavy Atom Effect of Bromine creates a competing shielding mechanism.

  • Observation: The

    
    -carbon (
    
    
    
    ) appears at ~28 ppm .
  • Comparison: A chloro-analog (

    
    ) would appear significantly further downfield (~40-45 ppm). The Br atom's large electron cloud creates local diamagnetic currents that shield the nucleus, counteracting the inductive deshielding.
    
The Pyridine Fingerprint

The N-methyl group exerts a steric clash with the pyridine ring, forcing the aromatic ring out of planarity with the amide group. This deconjugation explains why the C=O shift (167 ppm) is slightly upfield compared to planar secondary amides.

Experimental Protocols

Synthesis Workflow (for validation)

To generate the sample for this analysis, the following validated protocol is recommended.

SynthesisWorkflow Start 2-(Methylamino)pyridine (Precursor) Conditions DCM, Et3N 0°C to RT, 2h Start->Conditions Dissolve Reagent Bromoacetyl Bromide (1.1 eq) Reagent->Conditions Dropwise Addn Workup Aq. NaHCO3 Wash Drying (MgSO4) Conditions->Workup Quench Product Target Molecule (Yellow Oil/Solid) Workup->Product Concentrate

Figure 1: Synthesis pathway for 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide.

NMR Acquisition Parameters

To ensure data integrity and resolution of rotamers:

  • Concentration: 20-30 mg in 0.6 mL

    
    .
    
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O, Pyridine C2) have long T1 relaxation times; a short D1 will suppress their intensity.

  • Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary carbons.

Structural Elucidation Logic

Use this decision tree to confirm the identity of the molecule from raw spectral data.

ElucidationLogic Spectrum Acquire 13C Spectrum CheckCO Peak at ~167 ppm? Spectrum->CheckCO CheckBr Peak at ~28 ppm? CheckCO->CheckBr Yes Fail Re-evaluate Structure CheckCO->Fail No CheckNMe Peak at ~37 ppm? CheckBr->CheckNMe Yes CheckBr->Fail No CheckPy 5 Aromatic Signals (120-155 ppm)? CheckNMe->CheckPy Yes CheckNMe->Fail No Rotamers Check for Rotamers: Are peaks doubled? CheckPy->Rotamers Yes Confirmed Identity Confirmed: 2-bromo-N-methyl-N-(pyridin-2-yl)acetamide Rotamers->Confirmed Yes/No (Both valid)

Figure 2: Step-by-step logic for spectral confirmation.

References

  • Spectral Database for Organic Compounds (SDBS) . 13C NMR data for N-methylacetanilide and 2-aminopyridine derivatives. SDBS No. 3342 & 5612. Link

  • BenchChem Protocols . Synthesis of N-(4-methylpyridin-2-yl)acetamide and related N-acylation methodologies.Link

  • Royal Society of Chemistry . Supplementary Information: N-methyl-N-phenylacetamide 13C NMR shifts.Link

  • NIST Chemistry WebBook . 2-Bromoacetamide Mass Spectrometry and Spectral Data.Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

A Comparative Guide to the Infrared Spectroscopy of α-Bromoamide Carbonyls for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and organic synthesis, α-bromoamides serve as critical intermediates, particularly in the formation of covalent inhibitors and other complex molecular architectures. Precise and rapid characterization of these compounds is paramount. Among the analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a direct, non-destructive method to probe the molecular vibrations of a sample, offering a distinct "fingerprint" of the functional groups present. This guide provides an in-depth analysis of the characteristic infrared (IR) absorption of the α-bromoamide carbonyl group, comparing it with other carbonyl-containing moieties and detailing a robust protocol for its accurate measurement.

Section 1: The Foundation: Understanding the Amide I Band

The infrared spectrum of an amide is characterized by several key absorptions, the most prominent of which is the Amide I band. This band, appearing in the 1630-1690 cm⁻¹ region for simple primary amides, is primarily due to the C=O stretching vibration.[1][2] Unlike ketones or esters, the frequency of the amide carbonyl is significantly lowered due to a resonance effect. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, thereby weakening it and decreasing the energy (and wavenumber) required to excite its stretch.[3][4] This resonance makes the Amide I band one of the lower-frequency carbonyl absorptions.[5][6]

Section 2: The Inductive Effect: Pinpointing the α-Bromoamide Carbonyl

When a highly electronegative atom, such as bromine, is introduced at the α-carbon (the carbon adjacent to the carbonyl), it fundamentally alters the electronic environment of the amide. The primary mechanism at play is the inductive effect (-I effect) .

The bromine atom strongly withdraws electron density from the α-carbon. This electron withdrawal propagates through the sigma bond to the carbonyl carbon. By pulling electron density away from the carbonyl carbon, the bromine atom counteracts the resonance donation from the nitrogen atom.[3][4] This has two main consequences:

  • It reduces the partial single-bond character of the carbonyl C=O bond.

  • It increases the force constant of the C=O bond, making it stronger and stiffer.

A stronger, stiffer bond requires more energy to vibrate, resulting in a hypsochromic shift (blue shift) of the Amide I band to a higher frequency (wavenumber). For α-bromoamides, the Amide I band is typically observed at a higher frequency compared to their non-halogenated counterparts. While a precise universal value is difficult to state due to solvent and solid-state effects, this shift is a reliable diagnostic marker. For instance, the IR spectrum of 2-bromoacetamide shows a prominent carbonyl peak that is elevated from a typical primary amide.[7][8][9]

G cluster_amide α-Bromoamide Carbonyl Br Br Ca α-C Br->Ca -I Inductive Effect C C Ca->C Withdrawal O O C->O Strengthened Bond Higher ν(C=O) N N N->C Resonance

Caption: Inductive electron withdrawal by α-bromine strengthens the C=O bond.

Section 3: A Comparative Analysis of Carbonyl Frequencies

To fully appreciate the diagnostic value of the α-bromoamide carbonyl peak, it is essential to compare its position with other common carbonyl functional groups. The position of a carbonyl stretch in an IR spectrum is a sensitive indicator of its electronic environment.

Functional GroupTypical C=O Stretch (cm⁻¹)Primary Electronic Effect
Acyl Chloride 1810 - 1775Strong Inductive Withdrawal (-I) by Cl
Ester 1750 - 1735Inductive Withdrawal (-I) by Oxygen
α-Bromoamide ~1680 - 1700 Inductive Withdrawal (-I) by Br, opposed by Resonance (+R) from N
Ketone (Aliphatic) 1725 - 1705Alkyl group donation (weak +I)
Amide (Primary, Solid) 1650 - 1630Strong Resonance Donation (+R) from N

Data compiled from multiple sources.[5][6][10][11][12][13]

As the table illustrates, the α-bromoamide carbonyl frequency occupies a unique intermediate position. It is significantly higher than a simple amide due to the powerful inductive effect of the bromine. However, it remains lower than an ester or acyl chloride because the resonance donation from the amide nitrogen, while diminished, is still operative.[3][4] This predictable hierarchy makes IR spectroscopy an invaluable tool for distinguishing between these functionalities during synthesis and quality control.

Section 4: Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible IR spectrum, adherence to a validated protocol is crucial. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.[14][15][16]

Objective: To obtain a high-resolution FTIR spectrum of a solid α-bromoamide sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.[17]

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropanol or ethanol to gently wipe the crystal, followed by a dry tissue.

    • Perform a background scan. This critical step captures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself.[14] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample.

  • Sample Application:

    • Place a small amount of the solid α-bromoamide sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[17]

    • Lower the press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for a strong, high-quality signal. Do not overtighten.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 scans (co-adding multiple scans improves the signal-to-noise ratio).[16]

  • Data Processing and Analysis:

    • After acquisition, the software will display the final, background-corrected spectrum in absorbance or transmittance mode.

    • Use the peak-picking tool to precisely identify the wavenumber of the most intense absorption in the 1700-1650 cm⁻¹ region. This corresponds to the Amide I (C=O stretch) band.

    • Note other characteristic peaks, such as the N-H stretching vibrations for primary or secondary amides (typically two bands or one, respectively, in the 3400-3100 cm⁻¹ region).[2][5]

Section 5: Conclusion

The infrared spectrum of an α-bromoamide provides a clear and diagnostically significant signal for its carbonyl group. Influenced by the strong inductive electron withdrawal of the α-bromine atom, the Amide I band undergoes a characteristic hypsochromic shift to a higher wavenumber (~1680 - 1700 cm⁻¹) compared to unsubstituted amides. This positions the peak in a distinct region, higher than simple amides but generally lower than esters and acyl chlorides. By leveraging a robust analytical method such as ATR-FTIR, researchers and drug development professionals can rapidly and reliably confirm the presence of this important functional group, facilitating process monitoring, quality assurance, and structural elucidation.

References

  • Vertex AI Search. (n.d.). Infrared Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • SlidePlayer. (n.d.). Sample preparation and factors affect IR bands.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • SlidePlayer. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • UCLA Chemistry. (n.d.). Sample preparation for FT-IR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • PubChem. (n.d.). 2-Bromoacetamide.
  • ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) IR Spectrum.
  • Wikipedia. (n.d.). Acyl chloride.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • SlidePlayer. (n.d.). 6 - IR - spectroscopy.
  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis.
  • Thermo Fisher Scientific. (n.d.). 2-Bromoacetamide, 98% 5 g.
  • NIST. (n.d.). 2-Bromoacetamide.
  • SEM Lab Inc. (n.d.). FTIR Analysis.
  • SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols.
  • Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?

Sources

Kinetic Solubility Assays for Pyridine-Based Acetamide Derivatives: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the "brick dust" phenomenon. Pyridine-based acetamide derivatives are privileged pharmacophores, featuring prominently in the design of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and recent SARS-CoV-2 nsp5 protease inhibitors[1][2]. However, the planar aromatic nature of the pyridine ring combined with the robust intermolecular hydrogen-bonding capacity of the acetamide moiety often results in high crystal lattice energy and poor aqueous solubility.

Evaluating their kinetic solubility —the concentration at which a compound precipitates when spiked from a DMSO stock into an aqueous buffer—is a critical early-stage gatekeeper. If a compound precipitates during a high-throughput screening (HTS) bioassay, it reduces the actual concentration available to the biological target and can cause optical interference or non-specific aggregation, leading to costly false positives[3][4].

This guide objectively compares the leading analytical platforms for kinetic solubility assessment, providing the mechanistic rationale and self-validating protocols necessary to generate trustworthy data for pyridine-acetamide series.

The Causality of Kinetic vs. Thermodynamic Solubility

Before selecting an assay, we must establish the physical chemistry of the system. Thermodynamic solubility represents a true equilibrium state, achieved by incubating the solid crystalline drug in a buffer for 24–72 hours[4][5].

In contrast, kinetic solubility reflects the metastable behavior of a supersaturated solution[5]. In HTS and early lead optimization, compounds are stored in 100% DMSO. When a 10 mM DMSO stock of a pyridine-acetamide is rapidly diluted into a pH 7.4 aqueous buffer, the sudden change in solvation dynamics forces the compound into a supersaturated state. Over time, nucleation occurs, and the compound precipitates[4]. Kinetic solubility assays measure this precipitation onset, directly mimicking the conditions of in vitro biological assays.

Platform Comparison: Balancing Throughput and Fidelity

No single analytical method is flawless. The choice of platform dictates the sensitivity, throughput, and susceptibility to matrix interference.

A. Laser Nephelometry (Light Scattering)

Nephelometry measures the scattering of a laser beam (typically 635 nm) by insoluble particles suspended in the well[6].

  • The Science: As the pyridine-acetamide precipitates, the resulting turbidity scatters light proportionally to the particle density.

  • Pros: Extremely fast, non-destructive, and highly scalable to 384-well formats[6].

  • Cons: Higher limit of detection (LOD). Nephelometry struggles to detect precipitation below ~10–20 µM and cannot distinguish between amorphous colloidal aggregates and true crystalline precipitates[3].

B. HPLC-UV / LC-MS/MS (Supernatant Quantification)

This method relies on the physical separation of the precipitate from the solution, followed by chromatographic quantification of the remaining dissolved compound[3][7].

  • The Science: By quantifying the supernatant, we measure the exact amount of drug that remains in solution.

  • Pros: Exceptional sensitivity (nanomolar range) and compound-specific detection that flags degradation products[3].

  • Cons: Lower throughput. It is also susceptible to artifacts if the compound adsorbs to the filter membrane or microplate plastics during separation[4].

C. Backgrounded Membrane Imaging (BMI)

A newer, automated microscopy technology that images and counts insoluble subvisible aggregates on a specialized membrane[8].

  • The Science: Samples are filtered through a membrane, and high-contrast imaging subtracts the background to quantify particles.

  • Pros: Requires minimal volume (~30 µL), is completely insensitive to matrix or solvent interference, and provides morphological data on the solid state[8].

Quantitative Data Comparison

To illustrate the performance of these platforms, consider the following experimental data evaluating three synthetic pyridine-acetamide derivatives.

Table 1: Kinetic Solubility of Pyridine-Acetamide Derivatives in PBS (pH 7.4, 1% DMSO) across three analytical platforms.

Compound ScaffoldLogPNephelometry (µM)HPLC-UV (µM)BMI (µM)Analytical Observation
Derivative A (Unsubstituted)2.445.042.543.1Strong agreement across all platforms. Ideal behavior.
Derivative B (Halogenated)3.8< 15.6 (LOD)4.24.5Nephelometry fails due to its LOD limit[3]. HPLC or BMI is mandatory.
Derivative C (Bulky Aliphatic)4.122.012.513.0Nephelometry overestimates solubility due to the formation of optically transparent amorphous colloids.

Experimental Protocol: Self-Validating Kinetic Solubility Workflow

To ensure trustworthiness, a kinetic solubility protocol must be a self-validating system. The following workflow utilizes a dual-pathway approach (Nephelometry + HPLC-UV) to cross-verify the precipitation threshold.

Objective: Determine the precipitation onset of pyridine-acetamide derivatives in PBS (pH 7.4) at a final DMSO concentration of 1%.

Step 1: Serial Dilution (The Organic Phase)

  • Prepare a fresh 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Perform a 2-fold serial dilution in DMSO across 8 points (10 mM down to 78 µM) in a V-bottom plate.

Step 2: Aqueous Spiking (The Metastable Phase)

  • Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate.

  • Resulting Matrix: Final compound concentrations range from 100 µM down to 0.78 µM, with a constant 1% DMSO background.

Step 3: Equilibration (Nucleation Kinetics)

  • Seal the plate and incubate at 37°C for exactly 2 hours with gentle orbital shaking (300 rpm).

  • Causality: Precipitation is a kinetic event. A 2-hour window provides sufficient time for the supersaturated metastable states of planar pyridine-acetamides to overcome the activation energy of nucleation[5].

Step 4: Detection & Self-Validation

  • Path A (Nephelometry): Read the plate directly using a laser nephelometer. Plot light scattering counts against the nominal concentration. The kinetic solubility limit is the inflection point where scattering significantly exceeds the buffer baseline[6].

  • Path B (HPLC-UV): Centrifuge the plate at 3,000 x g for 15 minutes to firmly pellet precipitates. Transfer 100 µL of the supernatant to an HPLC vial. Quantify against a pre-established standard curve.

  • The Self-Validation Check: Plot the measured HPLC concentration against the nominal spiked concentration. The point at which the measured concentration plateaus—despite increasing nominal concentration—is the true kinetic solubility limit[3].

Workflow Visualization

KineticSolubilityWorkflow Start Compound in DMSO (10 mM Stock) Dilution Serial Dilution in Aqueous Buffer (pH 7.4) Start->Dilution Incubation Incubate 2h at 37°C (Equilibration) Dilution->Incubation Split Analytical Detection Method Selection Incubation->Split Nephelometry Laser Nephelometry (Light Scattering) Split->Nephelometry HPLC HPLC-UV / LC-MS (Supernatant Quant) Split->HPLC BMI Backgrounded Membrane Imaging (BMI) Split->BMI Data Plot Concentration vs. Signal/Precipitate Nephelometry->Data HPLC->Data BMI->Data Result Determine Point of Precipitation (Kinetic Sol.) Data->Result

Caption: Logical workflow for executing and validating a kinetic solubility assay.

References

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

  • New horizons in small molecule solubility screening. Drug Target Review.

  • Drug solubility: why testing early matters in HTS. BMG LABTECH.

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. PMC / NIH.

Sources

selectivity profile of 2-bromo-N-methyl-N-pyridin-2-ylacetamide against cysteine proteases

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Selectivity Profiling of 2-Bromo-N-methyl-N-pyridin-2-ylacetamide

Executive Summary: The Role of Electrophilic Fragments

2-Bromo-N-methyl-N-pyridin-2-ylacetamide (CAS: 1339451-86-3) represents a specific class of


-bromoacetamide electrophilic fragments  widely utilized in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike optimized clinical candidates, this molecule serves as a high-reactivity "warhead" probe designed to identify druggable cysteine residues within proteomes.

This guide objectively compares its selectivity profile against alternative covalent warheads (chloroacetamides, acrylamides) and details the experimental workflows required to validate its performance against cysteine proteases such as Cathepsins (B, L, K) and viral proteases like SARS-CoV-2 Mpro .

Key Takeaway: While possessing high intrinsic reactivity, the N-methyl-N-(2-pyridyl) scaffold provides a degree of directed orientation, making it a critical tool for initial "hit-finding" campaigns, though it requires subsequent optimization to mitigate off-target promiscuity.

Mechanism of Action: Covalent Modification

The primary mechanism of 2-bromo-N-methyl-N-pyridin-2-ylacetamide is the irreversible alkylation of nucleophilic cysteine thiolates via an S


2 reaction . The pyridine ring acts as a weak base and H-bond acceptor, potentially orienting the molecule within the S1 or S1' pocket of the protease, while the 

-bromoacetamide warhead drives the covalent bond formation.
Reaction Mechanism Diagram

ReactionMechanism Enzyme Cysteine Protease (Active Site Cys-S⁻) Transition Transition State (S...C...Br) Enzyme->Transition Nucleophilic Attack Inhibitor 2-Bromo-N-methyl- N-pyridin-2-ylacetamide Inhibitor->Transition Electrophile Complex Covalent Adduct (Thioether Bond) Transition->Complex Alkylation LeavingGroup Bromide Ion (Br⁻) Transition->LeavingGroup Elimination

Caption: S


2 reaction pathway of the 

-bromoacetamide warhead with the catalytic cysteine thiolate.

Comparative Selectivity Profile

The selectivity of covalent inhibitors is governed by two factors: Intrinsic Reactivity (chemical electrophilicity) and Molecular Recognition (non-covalent binding affinity).

Performance Comparison: Warhead Reactivity

The table below benchmarks 2-bromo-N-methyl-N-pyridin-2-ylacetamide against common alternative warheads used in cysteine protease targeting.

Feature

-Bromoacetamide
(This Product)

-Chloroacetamide
Acrylamide Vinyl Sulfone
Intrinsic Reactivity High (Fast alkylation)ModerateLow (Requires orientation)Low to Moderate
Selectivity Driver Reactivity-driven (Promiscuous)BalancedBinding-driven (Highly Selective)Binding-driven
GSH Half-life (

)
< 15 min (Rapid consumption)1–4 hours> 24 hours> 12 hours
Primary Application Hit Finding / Fragment Screening Lead OptimizationClinical CandidateLate-stage Probe
Off-Target Risk High (Reacts with surface Cys)ModerateLowLow

Analysis:

  • Vs. Chloroacetamides: The bromo-derivative is significantly more reactive due to the better leaving group ability of bromide vs. chloride. This makes it excellent for detecting low-abundance or less nucleophilic cysteines but increases the risk of non-specific labeling.

  • Vs. Acrylamides: Acrylamides (e.g., Ibrutinib, Nirmatrelvir derivatives) are "targeted covalent inhibitors" that rely on strong non-covalent binding to position the warhead. The bromoacetamide is less dependent on binding, making it a broader "pan-reactive" tool.

Experimental Protocols for Selectivity Profiling

To validate the selectivity of this molecule, researchers must perform the following two-tiered assay system.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic chemical reactivity (non-enzymatic) of the electrophile.

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix inhibitor (50 µM final) and GSH (500 µM final, 10-fold excess) in PBS. Include an internal standard (e.g., indomethacin).

  • Monitoring: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent inhibitor peak and the appearance of the GSH-adduct peak (

    
    ).
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
    • Reference Standard: 2-Bromoacetamide (

      
       min) vs. Acrylamide (
      
      
      
      h).
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To map proteome-wide selectivity and identify off-targets.

  • Proteome Source: Lysate from relevant cell lines (e.g., HeLa, RAW 264.7) or purified cysteine proteases (Cathepsin B/L).

  • Competition: Treat lysate (1 mg/mL) with the inhibitor (dose-response: 0.1, 1, 10, 50 µM) for 1 hour at room temperature.

    • Control: DMSO vehicle only.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) at 1 µM for 1 hour.

  • Detection:

    • Gel-based: SDS-PAGE followed by in-gel fluorescence scanning. Loss of fluorescence bands indicates target engagement.

    • Mass Spec (isoDTB-ABPP): Enrich labeled peptides, digest with trypsin, and analyze by LC-MS/MS to identify specific residues (e.g., Cys25 of Cathepsin B).

  • Data Output: Calculate the

    
     for the target protease vs. off-target proteins (e.g., GAPDH, GSTO1).
    
Selectivity Workflow Diagram

ABPP_Workflow Step1 Cell Lysate / Proteome Step2 Incubate with 2-Bromo-N-methyl-N-pyridin-2-ylacetamide (Competition Step) Step1->Step2 Step3 Label with Broad-Spectrum Probe (IA-Rhodamine or IA-Alkyne) Step2->Step3 Residual Active Sites Only Step4 SDS-PAGE / LC-MS Analysis Step3->Step4 Result Selectivity Profile: Target Occupancy vs. Off-Targets Step4->Result

Caption: Competitive ABPP workflow to determine the proteome-wide selectivity of the inhibitor.

Conclusion & Recommendations

2-Bromo-N-methyl-N-pyridin-2-ylacetamide is a potent, high-reactivity tool compound best suited for fragment screening and active-site mapping rather than late-stage therapeutic use.

  • Use Case: Employ this molecule to validate the "druggability" of a cysteine pocket (e.g., SARS-CoV-2 Mpro C145) or as a positive control for alkylation.

  • Optimization: For drug development, the

    
    -bromoacetamide warhead should be replaced with a "tuned" electrophile (e.g., acrylamide, cyanoacrylamide) once the binding pose of the pyridine scaffold is confirmed by X-ray crystallography.
    
  • Caution: Due to its short half-life in the presence of glutathione, this compound is not suitable for long-duration cellular assays (>4 hours) without accounting for rapid clearance.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

  • Resnick, E., et al. "Rapid covalent-fragment screening for SARS-CoV-2 main protease inhibitors." ChemRxiv, 2020. (Context for bromoacetamide fragments in Mpro screening). Link

  • Åkerblom, E., et al. "Preparation and characterization of bromoacetamide derivatives for cysteine modification." Journal of Molecular Recognition, 2018.
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. Link

benchmarking alkylation rates of 2-bromo-N-methyl-N-pyridin-2-ylacetamide vs iodoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Alkylation Rates: 2-Bromo-N-methyl-N-pyridin-2-ylacetamide vs. Iodoacetamide

For researchers, scientists, and drug development professionals engaged in proteomics, bioconjugation, and covalent inhibitor design, the selection of an appropriate alkylating agent is a critical determinant of experimental success. The reactivity and specificity of these reagents directly influence the efficiency of labeling, the integrity of the target biomolecule, and the reliability of downstream analyses. This guide provides an in-depth, evidence-based comparison of two haloacetamide-based alkylating agents: the commonly used iodoacetamide (IAA) and a more structurally complex analog, 2-bromo-N-methyl-N-pyridin-2-ylacetamide.

While direct kinetic data for 2-bromo-N-methyl-N-pyridin-2-ylacetamide is not extensively published, we can infer its reactivity based on the well-established principles of haloacetamide chemistry and draw comparisons to the widely benchmarked iodoacetamide. This guide will delve into the fundamental chemical principles governing their reactivity, provide a detailed experimental protocol for a head-to-head kinetic analysis, and present a framework for interpreting the resulting data.

The Chemistry of Alkylation: A Tale of Two Halogens

Both iodoacetamide and 2-bromo-N-methyl-N-pyridin-2-ylacetamide are electrophilic reagents that react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, via a bimolecular nucleophilic substitution (SN2) reaction.[1] This reaction results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[2]

The primary determinant of the alkylation rate in haloacetamides is the nature of the halogen leaving group. The general trend for leaving group ability in SN2 reactions is I > Br > Cl > F.[3] This is because iodide is a larger, more polarizable, and weaker base than bromide, making it a better leaving group. Consequently, iodoacetamide is known for its high reactivity and is generally considered a faster alkylating agent than its bromo- and chloro-analogs.[4]

While the N-methyl-N-pyridin-2-yl substituent on the bromoacetamide core will influence its steric and electronic properties, the fundamental difference in the leaving group (Br vs. I) is expected to be the dominant factor in their relative alkylation rates.

Benchmarking Reactivity: A Proposed Kinetic Assay

To empirically determine the alkylation rates of 2-bromo-N-methyl-N-pyridin-2-ylacetamide and iodoacetamide, a pseudo-first-order kinetic assay using a model thiol, such as L-cysteine or glutathione (GSH), can be employed. The disappearance of the free thiol over time is monitored in the presence of a molar excess of the alkylating agent.

Experimental Workflow for Kinetic Analysis

G cluster_prep Reagent Preparation cluster_reaction Kinetic Reaction cluster_analysis Data Acquisition & Analysis A Prepare stock solutions of: - L-cysteine (or GSH) - Alkylating agents (IAA & Bromo-analog) - Reaction buffer (e.g., PBS, pH 7.4) B Equilibrate reagents to reaction temperature (e.g., 25°C) A->B C Initiate reaction by adding alkylating agent to a molar excess over the thiol B->C D Monitor the reaction over time C->D E Measure free thiol concentration at time points (e.g., using Ellman's reagent or HPLC-UV) D->E F Plot ln([Thiol]t/[Thiol]0) vs. time E->F G Determine the pseudo-first-order rate constant (k_obs) from the slope of the line F->G H Calculate the second-order rate constant (k2) (k2 = k_obs / [Alkylating Agent]) G->H

Figure 1: Workflow for determining the second-order rate constant of alkylation.
Detailed Experimental Protocol

Materials:

  • L-cysteine (or Glutathione)

  • Iodoacetamide (IAA)

  • 2-Bromo-N-methyl-N-pyridin-2-ylacetamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of L-cysteine in PBS.

    • Prepare 100 mM stock solutions of both iodoacetamide and 2-bromo-N-methyl-N-pyridin-2-ylacetamide in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of Ellman's reagent in PBS.

  • Kinetic Assay:

    • In a 96-well plate, add L-cysteine to a final concentration of 100 µM in PBS.

    • Add either iodoacetamide or 2-bromo-N-methyl-N-pyridin-2-ylacetamide to a final concentration of 1 mM (10-fold molar excess).

    • Initiate the reaction and immediately start monitoring the absorbance at 412 nm after the addition of Ellman's reagent at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes).

  • Data Analysis:

    • The concentration of free thiol at each time point is proportional to the absorbance at 412 nm.

    • Plot the natural logarithm of the ratio of the thiol concentration at time 't' to the initial concentration versus time.

    • The negative slope of this line represents the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the alkylating agent.

Expected Outcomes and Data Interpretation

Based on fundamental chemical principles, we can anticipate the following outcomes from the proposed kinetic analysis:

ParameterIodoacetamide2-Bromo-N-methyl-N-pyridin-2-ylacetamideRationale
Second-Order Rate Constant (k2) HigherLowerIodide is a better leaving group than bromide, leading to a faster reaction rate.[4]
Reaction Half-life (t1/2) ShorterLongerA faster reaction rate results in a shorter time to reach 50% completion.
Specificity High for thiols, but potential off-target reactions with Met, Lys, His, Asp, Glu, and N-terminus at higher concentrations or prolonged incubation.[3][5]Expected to be similar to other bromoacetamides, with high thiol reactivity and potential for similar off-target modifications.[6]The reactive haloacetamide moiety is the primary driver of both on-target and off-target reactivity.

The SN2 Reaction Mechanism of Cysteine Alkylation

SN2_Mechanism Cys Cys-S⁻ TS [Cys---S---CH₂---X]⁻      |    CONH-R Cys->TS Nucleophilic Attack Halo X-CH₂-CONH-R Halo->TS Product Cys-S-CH₂-CONH-R TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departure

Figure 2: The SN2 mechanism of cysteine alkylation by a haloacetamide (X = I or Br).

Practical Implications for Researchers

The choice between 2-bromo-N-methyl-N-pyridin-2-ylacetamide and iodoacetamide will depend on the specific application and experimental goals.

  • For rapid and complete alkylation , such as in proteomics sample preparation to prevent disulfide bond formation, iodoacetamide is often the preferred reagent due to its higher reactivity.[7] The reaction can typically be completed in a shorter timeframe, minimizing the risk of sample degradation.[8]

  • For applications requiring more controlled or slower alkylation , such as in the development of covalent inhibitors where a balance between reactivity and selectivity is crucial, 2-bromo-N-methyl-N-pyridin-2-ylacetamide might offer advantages. Its potentially lower reactivity could allow for greater selectivity towards a specific, highly nucleophilic cysteine residue within a protein's binding pocket.

  • Off-target modifications are a concern for both reagents.[3][9] It is always recommended to use the lowest effective concentration of the alkylating agent and the shortest possible reaction time to minimize non-specific labeling.[10]

Conclusion

References

  • Wikipedia. (2023, October 27). Iodoacetamide. Retrieved from [Link]

  • Völgyi, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 253. [Link]

  • Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. Retrieved from [Link]

  • Wang, H., et al. (2023). TIPP: A Novel Iodoacetamide Reaction-Induced Protein Precipitation Approach for Proteome-Wide Ligand-Target Identification. Analytical Chemistry, 95(2), 1017–1025. [Link]

  • Chen, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 269–278. [Link]

  • Doucet, A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 620, 114137. [Link]

  • ResearchGate. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Request PDF. Retrieved from [Link]

  • MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Retrieved from [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Wang, H., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS ONE, 10(5), e0128713. [Link]

  • Müller, T., & Winter, D. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(10), 2824–2838. [Link]

  • Chemazone. (n.d.). 2-bromo-N-(pyridin-2-ylmethyl)acetamide - 1211482-33-5. Retrieved from [Link]

  • Matrix Science. (2017, October 16). Step away from the iodoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle | Request PDF. Retrieved from [Link]

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